Product packaging for 3-Cyclohexyl-1,1-dimethylurea(Cat. No.:CAS No. 31468-12-9)

3-Cyclohexyl-1,1-dimethylurea

Cat. No.: B1622496
CAS No.: 31468-12-9
M. Wt: 170.25 g/mol
InChI Key: PZWXYRDNQYUIIU-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1,1-dimethylurea is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O B1622496 3-Cyclohexyl-1,1-dimethylurea CAS No. 31468-12-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31468-12-9

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-cyclohexyl-1,1-dimethylurea

InChI

InChI=1S/C9H18N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,10,12)

InChI Key

PZWXYRDNQYUIIU-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NC1CCCCC1

Canonical SMILES

CN(C)C(=O)NC1CCCCC1

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

3-Cyclohexyl-1,1-dimethylurea chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-Cyclohexyl-1,1-dimethylurea. It details its chemical structure, physicochemical properties, and a proposed synthesis pathway. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, consolidating available data into a structured and accessible format. While extensive information on the compound's synthesis and basic properties is presented, it is important to note that, based on extensive searches of publicly available scientific literature, there is currently no documented biological activity or established mechanism of action for this compound.

Chemical Structure and Identification

This compound is a substituted urea (B33335) derivative characterized by a cyclohexyl group and two methyl groups attached to the urea backbone.

Chemical Structure Diagram:

chemical_structure Chemical Structure of this compound N1 N C4 N1->C4 C1 C C1->N1 O1 O C1->O1 C1->O1 N2 N C1->N2 C2 CH3 N2->C2 C3 CH3 N2->C3 C5 C4->C5 C6 C5->C6 C7 C6->C7 C8 C7->C8 C9 C8->C9 C9->C4

Caption: 2D chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
CAS Number 31468-12-9[2][3]
Molecular Formula C₉H₁₈N₂O[1][2]
SMILES CN(C)C(=O)NC1CCCCC1[1][2]
Synonyms 1-Cyclohexyl-3,3-dimethylurea, N'-Cyclohexyl-N,N-dimethylurea[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 170.25 g/mol [1][2]
Melting Point 157.20 °C[2]
Boiling Point 328.60 °C[2]
Flash Point 152.50 °C[2]
Appearance Solid[4]

Synthesis

The synthesis of this compound can be achieved through the reaction of cyclohexyl isocyanate with dimethylamine (B145610). This is a common and efficient method for the preparation of disubstituted ureas.

Proposed Synthetic Pathway:

synthesis_pathway Proposed Synthesis of this compound reactant1 Cyclohexyl Isocyanate product This compound reactant1->product reactant2 Dimethylamine reactant2->product

Caption: Reaction of cyclohexyl isocyanate and dimethylamine.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclohexyl isocyanate

  • Dimethylamine (solution in a suitable solvent, e.g., THF, or as a gas)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve cyclohexyl isocyanate in an anhydrous aprotic solvent.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a solution of dimethylamine (1.0 to 1.2 equivalents) to the cooled isocyanate solution via a dropping funnel. If using gaseous dimethylamine, it can be bubbled through the solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system to yield pure this compound.

Analytical Characterization

The characterization of this compound would typically involve standard analytical techniques to confirm its structure and purity. While specific experimental data is not publicly available, the following methods would be employed.

Table 3: Analytical Methods

TechniqueExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR would show signals corresponding to the cyclohexyl protons and the two methyl groups. ¹³C NMR would show distinct peaks for the carbonyl carbon, the cyclohexyl carbons, and the methyl carbons.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (170.25 m/z).
High-Performance Liquid Chromatography (HPLC) HPLC analysis would be used to determine the purity of the compound.
Infrared (IR) Spectroscopy The IR spectrum would show a characteristic strong absorption band for the carbonyl (C=O) group of the urea moiety.

Biological Activity and Mechanism of Action

Extensive literature searches did not yield any published studies on the biological activity, pharmacological properties, or mechanism of action of this compound. There is no information to suggest its involvement in any signaling pathways or its potential as a therapeutic agent. This represents a significant knowledge gap and an opportunity for future research.

Logical Relationship Diagram:

logical_relationship Current Knowledge Status cluster_known Known Information cluster_unknown Unknown Information Structure Chemical Structure Properties Physicochemical Properties Structure->Properties determines Synthesis Plausible Synthesis Route Synthesis->Structure produces Bioactivity Biological Activity Mechanism Mechanism of Action Bioactivity->Mechanism is explained by Signaling Signaling Pathway Involvement Mechanism->Signaling acts on

Caption: Relationship between known and unknown data for the compound.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties and a straightforward synthetic route. However, its biological profile remains entirely unexplored. This technical guide consolidates the existing chemical knowledge and highlights the absence of pharmacological data, thereby identifying a clear area for future scientific investigation. Researchers interested in screening for novel bioactive molecules may find this compound to be a candidate for inclusion in their discovery programs.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclohexyl-1,1-dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Cyclohexyl-1,1-dimethylurea, a urea (B33335) derivative with potential applications in chemical synthesis and drug discovery. This document collates available experimental data and offers detailed experimental protocols for the determination of key parameters. The relationship between the molecular structure of this compound and its physicochemical characteristics is also explored. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

This compound (CAS No: 31468-12-9) is a substituted urea compound characterized by the presence of a bulky, hydrophobic cyclohexyl group and two methyl groups on one of the urea nitrogen atoms.[1][2][3] Its unique structural features impart specific physicochemical properties that are critical for its handling, reactivity, and potential biological activity. Understanding these properties is paramount for its effective utilization in research and development, particularly in fields such as medicinal chemistry and materials science. This guide serves as a technical resource, summarizing essential data and methodologies for the scientific community.

Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 31468-12-9[1]

  • Chemical Formula: C9H18N2O[1][4]

  • SMILES: CN(C)C(=O)NC1CCCCC1[1]

  • Molecular Structure: Chemical structure of this compound

    Image Source: PubChem

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various solvents and biological systems.

PropertyValueSource
Molecular Weight 170.25 g/mol [1][4]
Physical Form Powder/Solid[3][4]
Melting Point 157.20 °C[1]
Boiling Point 328.60 °C[1]
Flash Point 152.50 °C[1]
Solubility Limited in water; more soluble in organic solvents such as ethanol, acetone, and DMSO.[5]
pKa Not experimentally determined. Predicted to be weakly basic.
logP Not experimentally determined. Predicted to be moderately lipophilic.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

  • Apparatus: Melting point apparatus (e.g., Thiele tube or digital melting point apparatus), capillary tubes, thermometer.

  • Procedure:

    • Ensure the sample of this compound is finely powdered and completely dry.

    • Seal one end of a capillary tube by heating it in a flame.

    • Introduce the powdered sample into the open end of the capillary tube and pack it down by tapping to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample at a steady rate, and then more slowly (1-2 °C per minute) as the expected melting point is approached.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

    • For accuracy, repeat the measurement with a fresh sample and a new capillary tube.

Solubility Determination

Understanding the solubility of a compound is essential for its formulation and delivery. A qualitative assessment can be performed as follows:

  • Apparatus: Test tubes, vortex mixer, weighing balance, various solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide).

  • Procedure:

    • Weigh a small, precise amount of this compound (e.g., 10 mg) and place it into a test tube.

    • Add a specific volume of the desired solvent (e.g., 1 mL) to the test tube.

    • Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

    • Visually inspect the solution for any undissolved solid.

    • If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it is classified as sparingly soluble or insoluble.

    • The process can be repeated with increasing amounts of solvent to determine an approximate quantitative solubility.

pKa Determination

The pKa value indicates the strength of an acid or base. For a weakly basic compound like a urea derivative, potentiometric titration is a suitable method.

  • Apparatus: pH meter, burette, beaker, magnetic stirrer, standardized acidic titrant (e.g., 0.1 M HCl), and a suitable solvent system (e.g., water-ethanol mixture if the compound is not fully water-soluble).

  • Procedure:

    • Dissolve a known amount of this compound in a known volume of the chosen solvent system.

    • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

    • Record the initial pH of the solution.

    • Add the acidic titrant in small, precise increments from the burette.

    • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until a significant change in pH is observed, indicating the equivalence point.

    • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classic approach.

  • Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC, octanol (B41247), and water (or a suitable buffer).

  • Procedure:

    • Pre-saturate the octanol with water and the water with octanol by shaking them together and allowing the phases to separate.

    • Prepare a stock solution of this compound of known concentration in the pre-saturated octanol.

    • Add a known volume of this octanol solution and a known volume of the pre-saturated water to a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

    • Allow the layers to separate completely.

    • Carefully collect samples from both the octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a compound like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp sol Solubility Assessment purification->sol pka pKa Determination purification->pka logp logP Determination purification->logp data_analysis Data Analysis mp->data_analysis sol->data_analysis pka->data_analysis logp->data_analysis reporting Technical Report Generation data_analysis->reporting

Caption: Workflow for the synthesis, purification, and physicochemical characterization.

Relationship between Structure and Physicochemical Properties

The chemical structure of this compound directly influences its physicochemical properties. The following diagram illustrates these relationships.

structure_property_relationship cluster_structure Structural Features cluster_properties Physicochemical Properties urea Urea Moiety (-NH-CO-N<) solubility Solubility Profile urea->solubility H-bonding (increases aqueous solubility) basicity Basicity (pKa) urea->basicity Lone pair on N (weakly basic) cyclohexyl Cyclohexyl Group (C6H11) cyclohexyl->solubility Hydrophobic nature (decreases aqueous solubility) lipophilicity Lipophilicity (logP) cyclohexyl->lipophilicity Increases lipophilicity mp_bp Melting & Boiling Points cyclohexyl->mp_bp Increased molecular weight & van der Waals forces dimethyl Dimethyl Groups (-N(CH3)2) dimethyl->lipophilicity Contributes to lipophilicity dimethyl->mp_bp Increased molecular weight & van der Waals forces

Caption: Influence of structural motifs on the key physicochemical properties.

Conclusion

References

An In-depth Technical Guide to the Synthesis of 3-Cyclohexyl-1,1-dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Cyclohexyl-1,1-dimethylurea. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document outlines two principal and industrially relevant methods for the preparation of this compound, complete with detailed experimental protocols and quantitative data derived from analogous syntheses.

Introduction

This compound is a disubstituted urea (B33335) derivative with potential applications in medicinal chemistry and as a synthetic intermediate. The strategic synthesis of this molecule relies on the efficient formation of the urea linkage from readily available precursors. This guide will focus on two core synthetic strategies: the reaction of cyclohexylamine (B46788) with dimethylcarbamoyl chloride and the reaction of cyclohexyl isocyanate with dimethylamine (B145610).

Core Synthetic Pathways

The synthesis of this compound can be effectively achieved through two primary pathways, each offering distinct advantages in terms of reagent availability, reaction conditions, and scalability.

Pathway A: From Cyclohexylamine and Dimethylcarbamoyl Chloride

This pathway represents a direct and efficient method for the synthesis of this compound. The reaction involves the nucleophilic attack of cyclohexylamine on the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Pathway B: From Cyclohexyl Isocyanate and Dimethylamine

An alternative and equally viable route involves the reaction of cyclohexyl isocyanate with dimethylamine. This method is often characterized by high yields and rapid reaction times, as isocyanates are highly reactive towards amines.

Data Presentation

The following table summarizes the key quantitative data associated with the two primary synthetic pathways for this compound. The data is based on established methodologies for analogous urea syntheses.

ParameterPathway A: Cyclohexylamine + Dimethylcarbamoyl ChloridePathway B: Cyclohexyl Isocyanate + Dimethylamine
Primary Reagents Cyclohexylamine, Dimethylcarbamoyl ChlorideCyclohexyl Isocyanate, Dimethylamine
Typical Solvent Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF)n-Hexane, Tetrahydrofuran (THF)
Base/Catalyst Triethylamine (B128534), PyridineNot typically required
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Typical Reaction Time 2 - 6 hours1 - 3 hours
Reported Yields (Analogous Reactions) 85 - 95%90 - 98%
Purification Method Aqueous workup, recrystallization, or column chromatographyRemoval of solvent, washing with a non-polar solvent

Experimental Protocols

The following are detailed experimental protocols for the two primary synthetic pathways. These protocols are based on established procedures for the synthesis of similar substituted ureas and are provided as a guide for laboratory preparation.

Pathway A: Synthesis from Cyclohexylamine and Dimethylcarbamoyl Chloride

Objective: To synthesize this compound via the reaction of cyclohexylamine with dimethylcarbamoyl chloride.

Materials:

  • Cyclohexylamine

  • Dimethylcarbamoyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add cyclohexylamine (1.0 equivalent) and anhydrous dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of dimethylcarbamoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred mixture via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Pathway B: Synthesis from Cyclohexyl Isocyanate and Dimethylamine

Objective: To synthesize this compound by reacting cyclohexyl isocyanate with dimethylamine.

Materials:

  • Cyclohexyl isocyanate

  • Dimethylamine (2.0 M solution in THF or as a gas)

  • Anhydrous n-hexane or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Gas inlet tube (if using gaseous dimethylamine)

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexyl isocyanate (1.0 equivalent) in anhydrous n-hexane or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2.0 M solution of dimethylamine in THF (1.1 equivalents) to the stirred isocyanate solution. Alternatively, bubble dimethylamine gas through the solution until the reaction is complete (as monitored by TLC or IR spectroscopy, looking for the disappearance of the isocyanate peak at ~2250 cm⁻¹).

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature for an additional 1-2 hours.

  • If a precipitate forms, collect the solid by filtration and wash with cold n-hexane.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is washed with cold n-pentane to afford the desired this compound.

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways and a general experimental workflow.

Synthesis_Pathway_A Cyclohexylamine Cyclohexylamine Product This compound Cyclohexylamine->Product + DMCC Dimethylcarbamoyl Chloride DMCC->Product + Base Base (e.g., Triethylamine) Base->Product in Solvent (e.g., DCM)

Caption: Synthesis Pathway A: Reaction of Cyclohexylamine with Dimethylcarbamoyl Chloride.

Synthesis_Pathway_B CyclohexylIsocyanate Cyclohexyl Isocyanate Product This compound CyclohexylIsocyanate->Product + Dimethylamine Dimethylamine Dimethylamine->Product in Solvent (e.g., Hexane)

Caption: Synthesis Pathway B: Reaction of Cyclohexyl Isocyanate with Dimethylamine.

Experimental_Workflow Start Start: Reagent Preparation Reaction Reaction Setup (Solvent, Temperature Control) Start->Reaction Addition Slow Addition of Reagent Reaction->Addition Stirring Reaction Monitoring (TLC) Addition->Stirring Workup Aqueous Workup / Quenching Stirring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification (Recrystallization / Chromatography) Drying->Purification End Final Product Purification->End

Caption: General Experimental Workflow for Urea Synthesis.

An In-depth Technical Guide to 3-Cyclohexyl-1,1-dimethylurea (CAS Number: 31468-12-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and primary applications of 3-Cyclohexyl-1,1-dimethylurea (CAS No. 31468-12-9). While direct biological activity data for this specific compound is limited in publicly available literature, its role as a reagent in the synthesis of amides makes it a valuable tool in medicinal chemistry and drug discovery.

Core Properties

This compound, also known as N'-cyclohexyl-N,N-dimethylurea, is a substituted urea (B33335) derivative. Its core chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 31468-12-9[1]
Molecular Formula C₉H₁₈N₂O[1][2]
Molecular Weight 170.25 g/mol [1][2]
Appearance Powder / White to off-white crystalline powder[2]
Melting Point 157.20 °C[1]
Boiling Point 328.60 °C[1]
Flash Point 152.50 °C[1]
Purity Min. 95%[2]
SMILES CN(C)C(=O)NC1CCCCC1[1]
Storage Store at 10°C - 25°C[1]

Synthesis

The synthesis of this compound can be achieved through several synthetic routes. A common laboratory-scale synthesis involves the reaction of cyclohexylamine (B46788) with a dimethylcarbamoylating agent. A plausible synthetic pathway is the reaction of cyclohexyl isocyanate with dimethylamine, or alternatively, the reaction of cyclohexylamine with dimethylcarbamoyl chloride. A general procedure for the synthesis of a related compound, cyclohexylurea, involves the reflux of cyclohexylamine and urea in water until the evolution of ammonia (B1221849) ceases[3]. This can be adapted for the synthesis of the title compound.

Synthesis_of_3_Cyclohexyl_1_1_dimethylurea cluster_reactants Reactants cluster_process Reaction cluster_products Products Cyclohexylamine Cyclohexylamine Reaction Base Solvent Cyclohexylamine->Reaction Dimethylcarbamoyl_Chloride Dimethylcarbamoyl Chloride Dimethylcarbamoyl_Chloride->Reaction Target_Compound This compound Reaction->Target_Compound Byproduct HCl Reaction->Byproduct Amide_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve Carboxylic Acid & Amine in Solvent B Add this compound Solution at 0°C A->B C Stir at Room Temperature (12-24h) B->C D Monitor by TLC/LC-MS C->D E Filter Precipitate D->E Reaction Complete F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Amide Product H->I

References

The Biological Profile of N'-cyclohexyl-N,N-dimethylurea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of N'-cyclohexyl-N,N-dimethylurea is limited in publicly available scientific literature. This guide provides an in-depth overview of its potential biological activities based on the known functions of structurally related compounds, including its role as a synthetic intermediate and the activities of the broader class of substituted ureas. The experimental protocols and potential mechanisms of action described herein are intended to serve as a foundational resource for researchers initiating studies on this compound.

Chemical Identity and Properties

N'-cyclohexyl-N,N-dimethylurea is a substituted urea (B33335) derivative with the molecular formula C₉H₁₈N₂O.[1] Its chemical structure features a cyclohexyl group and two methyl groups attached to the urea backbone.

PropertyValueSource
IUPAC Name 3-cyclohexyl-1,1-dimethylurea[1]
Molecular Formula C₉H₁₈N₂O[1]
Molecular Weight 170.25 g/mol [1]
CAS Number 31468-12-9[1]

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, N'-cyclohexyl-N,N-dimethylurea may exhibit activity in several key biological areas.

Dopamine (B1211576) Receptor Modulation

A structurally related compound, N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea, is a crucial intermediate in the synthesis of Cariprazine, an atypical antipsychotic that acts as a dopamine D3/D2 receptor partial agonist.[2] This suggests that N'-cyclohexyl-N,N-dimethylurea may possess some affinity for dopamine receptors. The interaction with these receptors is critical for regulating mood, motivation, and movement.[3] D2 and D3 receptors are G-protein coupled receptors that, upon activation, can inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4]

Dopamine_D2_D3_Receptor_Signaling Ligand Dopamine / Potential Ligand (e.g., N'-cyclohexyl-N,N-dimethylurea) D2R_D3R Dopamine D2/D3 Receptor Ligand->D2R_D3R Binds to G_protein Gi/o Protein D2R_D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_Pathway ERK Signaling Pathway G_protein->ERK_Pathway Activates βγ subunits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Potential Dopamine D2/D3 receptor signaling pathway.

Kinase Inhibition

The N,N'-diarylurea scaffold is a well-established pharmacophore in the development of kinase inhibitors, notably targeting the p38 MAP kinase.[5][6] These inhibitors often act by stabilizing an inactive conformation of the kinase, thereby preventing ATP binding and subsequent phosphorylation of downstream targets.[7] The p38 MAPK pathway is a key regulator of cellular responses to stress and inflammation.[8][9] Given that N'-cyclohexyl-N,N-dimethylurea contains a urea moiety, it is plausible that it could exhibit inhibitory activity against various kinases.

p38_MAPK_Signaling Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K Activate MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K Phosphorylate p38 p38 MAPK MAP2K->p38 Phosphorylate MK2 MAPKAPK2 p38->MK2 Phosphorylates Transcription_Factors Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors Phosphorylates Inhibitor Potential Inhibitor (N'-cyclohexyl-N,N-dimethylurea) Inhibitor->p38 Inhibits Inflammation Inflammation, Apoptosis, Cell Cycle Arrest MK2->Inflammation Transcription_Factors->Inflammation

Caption: Overview of the p38 MAPK signaling cascade.

Cytotoxic Activity

Numerous urea derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[10][11] The mechanisms underlying this activity are diverse and can include the induction of apoptosis and cell cycle arrest. The evaluation of cytotoxicity is a fundamental first step in assessing the anticancer potential of a novel compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential biological activities of N'-cyclohexyl-N,N-dimethylurea.

Synthesis of N'-cyclohexyl-N,N-dimethylurea

This protocol is adapted from a procedure for the synthesis of a structurally related compound, N,N'-Bis(4-methylcyclohexyl)urea.[12]

Synthesis_Workflow Reactants Cyclohexylamine (B46788) + Dimethylcarbamoyl chloride Reaction Reaction Mixture Reactants->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Stirring Stir at Room Temperature Reaction->Stirring Workup Aqueous Workup Stirring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Product N'-cyclohexyl-N,N-dimethylurea Purification->Product

Caption: General workflow for the synthesis of N'-cyclohexyl-N,N-dimethylurea.

Procedure:

  • In a round-bottom flask, dissolve cyclohexylamine in a suitable aprotic solvent such as dichloromethane.

  • Add a base, for example, triethylamine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add dimethylcarbamoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for several hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, perform an aqueous workup to remove any unreacted starting materials and salts.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N'-cyclohexyl-N,N-dimethylurea.

Dopamine D2/D3 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of N'-cyclohexyl-N,N-dimethylurea for dopamine D2 and D3 receptors.[13][14][15][16][17][18][19]

Materials:

  • Cell membranes from a cell line stably expressing human dopamine D2 or D3 receptors (e.g., HEK293 or CHO cells).

  • Radioligand (e.g., [³H]Spiperone).

  • Test compound (N'-cyclohexyl-N,N-dimethylurea).

  • Non-specific binding control (e.g., Haloperidol).

  • Assay buffer.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of N'-cyclohexyl-N,N-dimethylurea.

  • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro p38α Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of N'-cyclohexyl-N,N-dimethylurea against p38α kinase.[20][21][22][23][24][25]

Materials:

  • Recombinant human p38α kinase.

  • Kinase buffer.

  • Substrate (e.g., ATF-2).

  • ATP.

  • Test compound (N'-cyclohexyl-N,N-dimethylurea).

  • ADP-Glo™ Kinase Assay Kit or similar.

  • 384-well plates.

  • Luminometer.

Procedure:

  • Prepare serial dilutions of N'-cyclohexyl-N,N-dimethylurea.

  • In a 384-well plate, add the p38α kinase, the test compound, and the substrate/ATP mixture.

  • Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method to evaluate the cytotoxic effects of a compound on cultured cells.[10][26][27]

Materials:

  • Cancer cell line(s) of interest.

  • Complete cell culture medium.

  • Test compound (N'-cyclohexyl-N,N-dimethylurea).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of N'-cyclohexyl-N,N-dimethylurea for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals in viable cells.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Conclusion

While direct experimental evidence for the biological activity of N'-cyclohexyl-N,N-dimethylurea is not extensively documented, its structural similarity to known bioactive molecules provides a strong rationale for investigating its potential as a modulator of dopamine receptors and as a kinase inhibitor. The experimental protocols detailed in this guide offer a comprehensive framework for elucidating the pharmacological profile of this compound. Further research is warranted to fully characterize its biological activities and potential therapeutic applications.

References

An In-depth Technical Guide to 3-Cyclohexyl-1,1-dimethylurea: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyclohexyl-1,1-dimethylurea, a key chemical intermediate in the synthesis of pharmacologically active compounds. This document details its chemical identity, physicochemical properties, and outlines a detailed experimental protocol for its synthesis. Furthermore, it explores the applications of substituted ureas in organic synthesis and discusses the known biological significance of this structural motif, primarily in the context of its role as a precursor to the atypical antipsychotic drug, cariprazine (B1246890). While direct biological activity and specific signaling pathway interactions of this compound itself are not extensively documented in publicly available literature, its critical role in the synthesis of a clinically important therapeutic agent underscores its significance in medicinal chemistry and drug development.

Chemical Identity and Synonyms

The compound with the systematic name This compound is a disubstituted urea (B33335) derivative.

IUPAC Name: this compound

Synonyms:

  • N'-Cyclohexyl-N,N-dimethylurea

  • 1-Cyclohexyl-3,3-dimethylurea

  • Urea, N'-cyclohexyl-N,N-dimethyl-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₉H₁₈N₂O[1]
Molecular Weight 170.25 g/mol [1]
Appearance White to off-white solid
Melting Point 157.20 °C[1]
Boiling Point 328.60 °C[1]
Flash Point 152.5 °C[1]
CAS Number 31468-12-9[1]

Synthesis of this compound

The synthesis of this compound is of significant interest due to its role as a crucial intermediate in the manufacturing of cariprazine. The following experimental protocol is based on synthetic routes described in the patent literature, primarily involving the acylation of a cyclohexylamine (B46788) derivative.

Synthetic Pathway Overview

The primary route for the synthesis of a precursor to this compound involves the reaction of 4-aminocyclohexanone (B1277472) with dimethylcarbamoyl chloride. This reaction forms N,N-dimethyl-N'-(4-oxocyclohexyl)urea, which can then be further modified to yield the final product or its derivatives.

G cluster_0 Synthesis of N,N-dimethyl-N'-(4-oxocyclohexyl)urea 4-aminocyclohexanone 4-aminocyclohexanone acylation acylation 4-aminocyclohexanone->acylation dimethylcarbamoyl_chloride dimethylcarbamoyl_chloride dimethylcarbamoyl_chloride->acylation NN-dimethyl-N-4-oxocyclohexylurea NN-dimethyl-N-4-oxocyclohexylurea acylation->NN-dimethyl-N-4-oxocyclohexylurea

Diagram 1: Synthetic pathway for a key precursor. (Within 100 characters)
Experimental Protocol: Synthesis of N,N-dimethyl-N'-(4-oxocyclohexyl)urea

This protocol describes the synthesis of the key intermediate, N,N-dimethyl-N'-(4-oxocyclohexyl)urea, which is a direct precursor to this compound derivatives used in further synthesis.

Materials:

  • 4-Aminocyclohexanone hydrochloride

  • Dimethylcarbamoyl chloride

  • Dichloromethane (B109758) (DCM), anhydrous

  • Triethylamine (B128534) (TEA) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 4-aminocyclohexanone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (TEA) (2.2 eq) dropwise to the suspension with vigorous stirring.

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of dimethylcarbamoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench by the slow addition of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N,N-dimethyl-N'-(4-oxocyclohexyl)urea as a solid.

Applications in Organic Synthesis

Substituted ureas, including this compound, are versatile intermediates in organic synthesis. Their primary application lies in the construction of more complex molecules, particularly in the pharmaceutical industry.

  • Intermediate for Cariprazine Synthesis: The most prominent application of this compound derivatives is as a key building block in the multi-step synthesis of cariprazine, an atypical antipsychotic. The urea moiety is incorporated into the final drug structure.

G cluster_1 Role in Cariprazine Synthesis 3-Cyclohexyl-1,1-dimethylurea_derivative 3-Cyclohexyl-1,1-dimethylurea_derivative Multi-step_synthesis Multi-step_synthesis 3-Cyclohexyl-1,1-dimethylurea_derivative->Multi-step_synthesis Cariprazine Cariprazine Multi-step_synthesis->Cariprazine

Diagram 2: Role as an intermediate in drug synthesis. (Within 100 characters)

Biological Significance

The biological significance of this compound is primarily understood through its incorporation into the structure of cariprazine. There is limited publicly available information on the intrinsic biological activity of this compound itself.

Substituted ureas as a class of compounds are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors and receptor modulators. The urea functional group is a key structural motif in many approved drugs due to its ability to form hydrogen bonds with biological targets.

The final drug, cariprazine, is a dopamine (B1211576) D₂ and D₃ receptor partial agonist, with higher affinity for the D₃ receptor. It is used in the treatment of schizophrenia and bipolar disorder. The N,N-dimethylurea moiety within the cariprazine structure contributes to the overall physicochemical properties and receptor binding affinity of the molecule.

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in the synthesis of the important pharmaceutical agent, cariprazine. This technical guide has provided a detailed overview of its chemical properties, a comprehensive synthesis protocol for its precursor, and a discussion of its applications and biological relevance. While the direct biological activity of this compound is not extensively studied, its importance in the field of medicinal chemistry is firmly established through its successful application in the development of a clinically effective drug. Further research into the potential biological effects of this and similar substituted ureas may reveal novel pharmacological activities.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Cyclohexyl-1,1-dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Cyclohexyl-1,1-dimethylurea is a substituted urea (B33335) compound with applications in various chemical syntheses. For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's thermal stability and decomposition profile is critical for ensuring the quality, safety, and efficacy of products. Thermal degradation can lead to the formation of impurities with potentially undesirable toxicological profiles, and it can impact storage conditions and manufacturing processes. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a plausible decomposition pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₉H₁₈N₂O
Molecular Weight 170.25 g/mol [1][2]
Appearance White to off-white solid (presumed)
Melting Point 157.2 °C[1]

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental in characterizing the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

The following table summarizes the expected quantitative data from TGA and DSC analyses of this compound, based on data for analogous compounds.

ParameterDescriptionRepresentative Value
TGA: Onset of Decomposition (Tₒ) The temperature at which significant weight loss begins.~ 200 - 220 °C
TGA: Temperature of Maximum Decomposition Rate (Tₘₐₓ) The temperature at which the rate of weight loss is highest, determined from the peak of the first derivative of the TGA curve.~ 230 - 250 °C
TGA: Total Weight Loss The percentage of mass lost during the primary decomposition step.~ 50 - 60% (corresponding to the loss of the dimethylamine (B145610) moiety)
DSC: Melting Point (Tₘ) The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak.~ 157 °C
DSC: Enthalpy of Fusion (ΔHբ) The amount of heat required to melt the sample.Varies with sample purity and crystallinity.
DSC: Decomposition Event An exothermic or endothermic event following the melting point, indicating decomposition.Typically an endothermic event for this class of compounds.

Experimental Protocols

Detailed methodologies for conducting TGA and DSC experiments are provided below.

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tₒ) and the temperature of maximum decomposition rate (Tₘₐₓ) from the first derivative of the TGA curve.

Objective: To determine the melting point, enthalpy of fusion, and to observe any thermal events associated with the decomposition of this compound.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. Crimp a lid onto the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 350 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point (Tₘ) from the peak of the endothermic transition.

    • Calculate the enthalpy of fusion (ΔHբ) by integrating the area of the melting peak.

    • Identify any exothermic or endothermic events that may indicate decomposition.

Decomposition Pathway

Based on theoretical studies of urea derivatives, the thermal decomposition of substituted ureas is expected to proceed through a four-center pericyclic reaction, yielding an isocyanate and an amine.[3][4] For this compound, the proposed primary decomposition pathway involves the cleavage of the C-N bond between the carbonyl group and the cyclohexylamino group.

At elevated temperatures, this compound is expected to decompose to form cyclohexyl isocyanate and dimethylamine. These reactive intermediates can then potentially undergo further reactions depending on the conditions.

Decomposition_Pathway This compound This compound Cyclohexyl_Isocyanate Cyclohexyl_Isocyanate This compound->Cyclohexyl_Isocyanate Decomposition Dimethylamine Dimethylamine This compound->Dimethylamine Decomposition Heat Heat Heat->this compound TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing Weigh_Sample Weigh 5-10 mg of sample Load_Sample Load sample into TGA Weigh_Sample->Load_Sample Set_Parameters Set N₂ flow and heating program (30-400°C at 10°C/min) Load_Sample->Set_Parameters Run_Analysis Run TGA Set_Parameters->Run_Analysis Collect_Data Collect mass vs. temperature data Run_Analysis->Collect_Data Plot_Data Plot % weight loss vs. temperature Collect_Data->Plot_Data Calculate_Derivative Calculate 1st derivative (DTG) Plot_Data->Calculate_Derivative Determine_Values Determine Tₒ and Tₘₐₓ Calculate_Derivative->Determine_Values DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing Weigh_Sample Weigh 2-5 mg of sample Load_Sample Load sample into DSC Weigh_Sample->Load_Sample Set_Parameters Set N₂ flow and heating program (30-350°C at 10°C/min) Load_Sample->Set_Parameters Run_Analysis Run DSC Set_Parameters->Run_Analysis Collect_Data Collect heat flow vs. temperature data Run_Analysis->Collect_Data Plot_Data Plot heat flow vs. temperature Collect_Data->Plot_Data Identify_Peaks Identify endothermic/exothermic peaks Plot_Data->Identify_Peaks Determine_Values Determine Tₘ and ΔHբ Identify_Peaks->Determine_Values

References

An In-depth Technical Guide to 3-Cyclohexyl-1,1-dimethylurea: Derivatives, Analogs, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyclohexyl-1,1-dimethylurea and its known derivatives and analogs. It delves into their synthesis, biological activities, and mechanisms of action, with a focus on applications in agrochemicals and pharmacology. This document is intended to serve as a valuable resource for professionals engaged in the research and development of novel chemical entities based on the cyclohexylurea (B1359919) scaffold.

Introduction to this compound

This compound, a substituted urea (B33335) compound, serves as a foundational structure for a variety of biologically active molecules. The inherent features of the urea moiety, particularly its ability to form stable hydrogen bonds, combined with the lipophilic cyclohexyl group, make this scaffold a versatile platform for designing herbicides, enzyme inhibitors, and other pharmacologically active agents.

Known Derivatives and Analogs

The core structure of this compound has been modified in several ways to explore its structure-activity relationships (SAR). These modifications primarily involve substitutions on the cyclohexyl ring and alterations of the dimethylurea group.

Herbicidal Analogs

A significant class of analogs includes compounds with herbicidal properties. These molecules, like the parent compound, often act by inhibiting photosynthesis. A prominent example is Tebuthiuron, which features a thiadiazole ring in place of the cyclohexyl group.

Pharmacologically Active Analogs

Recent research has revealed that derivatives of the cyclohexylurea scaffold exhibit potent activity as enzyme inhibitors, with potential applications in cancer therapy and other diseases. Key examples include inhibitors of Cyclin-Dependent Kinase 12 (CDK12) and activators of the Heme-Regulated Inhibitor (HRI) kinase.

Quantitative Data Summary

The biological activities of various derivatives and analogs are summarized below. This data is crucial for understanding the SAR and for guiding the design of new compounds.

Table 1: Herbicidal Activity of Urea Derivatives
CompoundTarget SpeciesActivity TypeIC50 / InhibitionReference
TebuthiuronVarious WeedsPhotosynthesis Inhibition-[1][2][3]
DiuronVarious WeedsPhotosynthesis InhibitionHigh Affinity for D1 QB site[2][4]
MetobromuronVarious WeedsPhotosynthesis InhibitionIntermediate Affinity for D1 QB site[2][4]
Table 2: CDK12 Inhibitory Activity of Cyclohexylurea Derivatives
CompoundCDK12 IC50 (nM)CDK13 IC50 (nM)Cell Line (Growth Inhibition)Reference
Compound 2 (from study)Potent InhibitionPotent InhibitionSK-BR-3[5]

Note: The specific IC50 value for "Compound 2" is not explicitly stated in the abstract, but it is described as having "potent" activity.

Table 3: HRI Activation by Cyclohexylurea Analogs
Compound ClassActivityAssayReference
N-aryl,N'-cyclohexylphenoxyureasHRI ActivationSurrogate eIF2α phosphorylation[6]
1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylureas (cHAUs)HRI ActivationSurrogate eIF2α phosphorylation[7][8][9]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following protocols are representative of the synthesis of cyclohexylurea derivatives.

General Synthesis of 1-Cyclohexyl-3,3-dimethylurea

This procedure outlines a common method for the synthesis of the parent compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in the anhydrous solvent under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of dimethylcarbamoyl chloride (1.0 equivalent) in the same solvent to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, or until completion as indicated by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives (CDK12 Inhibitors)

The synthesis of these more complex derivatives involves a multi-step process, often culminating in a urea formation step as described in the general protocol above, using a suitably functionalized cyclohexylamine intermediate. The detailed synthesis would be specific to the target molecule as outlined in the primary literature[5].

Synthesis of 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylureas (HRI Activators)

The synthesis of these activators typically involves the reaction of a (1,4-trans)-4-aryloxycyclohexan-1-amine intermediate with a substituted phenyl isocyanate or a phenyl carbamate[7].

Signaling Pathways and Mechanisms of Action

Understanding the molecular interactions of these compounds is key to their development.

Inhibition of Photosynthesis

Urea-based herbicides, including analogs of this compound, are known inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain[3]. They bind to the D1 protein at the QB site, thereby blocking the binding of plastoquinone. This interruption of electron flow leads to the production of reactive oxygen species and ultimately, cell death.

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA (Plastoquinone) Pheo->QA QB_site QB Site on D1 Protein QA->QB_site PQ_pool Plastoquinone Pool QB_site->PQ_pool Electron Transfer (Blocked) ROS Reactive Oxygen Species (ROS) QB_site->ROS Leads to Light Light Energy Light->P680 Excites Urea_Herbicide This compound Analog Urea_Herbicide->QB_site Binds and Inhibits Cell_Death Cell Death ROS->Cell_Death

Caption: Inhibition of Photosystem II by this compound analogs.

CDK12 Inhibition

Certain cyclohexylurea derivatives act as inhibitors of Cyclin-Dependent Kinase 12 (CDK12)[5]. CDK12 is a crucial regulator of gene transcription. Its inhibition can lead to synthetic lethality in some cancer cells, making these compounds promising therapeutic agents.

CDK12_Inhibition CDK12_CyclinK CDK12/Cyclin K Complex RNAPII_CTD RNA Polymerase II C-Terminal Domain (CTD) CDK12_CyclinK->RNAPII_CTD Acts on Inhibition Inhibition Phosphorylation Phosphorylation of Ser2 RNAPII_CTD->Phosphorylation Results in Transcription_Elongation Transcription Elongation & mRNA Processing Phosphorylation->Transcription_Elongation Promotes Cancer_Cell_Death Synthetic Lethality in Certain Cancer Cells Transcription_Elongation->Cancer_Cell_Death Disruption leads to Cyclohexylurea_Inhibitor Cyclohexylurea Derivative Cyclohexylurea_Inhibitor->CDK12_CyclinK Inhibition->Transcription_Elongation Blocks

Caption: Mechanism of CDK12 inhibition by cyclohexylurea derivatives.

HRI Activation

Analogs of this compound have been identified as activators of the Heme-Regulated Inhibitor (HRI) kinase[6][7][8][9]. HRI is an eIF2α kinase that plays a role in cellular stress responses. Activation of HRI leads to the phosphorylation of eIF2α, which in turn inhibits global protein synthesis.

HRI_Activation Cyclohexylurea_Analog Cyclohexylurea Analog HRI HRI Kinase Cyclohexylurea_Analog->HRI Activates eIF2a eIF2α HRI->eIF2a Phosphorylates p_eIF2a Phosphorylated eIF2α Protein_Synthesis Global Protein Synthesis p_eIF2a->Protein_Synthesis Inhibits Stress_Response Cellular Stress Response Protein_Synthesis->Stress_Response Modulates

Caption: Activation of the HRI pathway by cyclohexylurea analogs.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of a diverse range of biologically active compounds. Its derivatives have demonstrated significant potential in both agrochemical and pharmaceutical applications. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, facilitating the design and synthesis of novel and more potent analogs for various biological targets. Further exploration of the structure-activity relationships of this versatile chemical class is warranted to unlock its full therapeutic and commercial potential.

References

Methodological & Application

Application Notes and Protocols for 3-Cyclohexyl-1,1-dimethylurea In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro experimental use of 3-Cyclohexyl-1,1-dimethylurea. This document outlines its primary expected mechanism of action as a soluble epoxide hydrolase (sEH) inhibitor, along with detailed protocols for assessing its activity and cellular effects.

Introduction

This compound is a small molecule belonging to the urea (B33335) class of compounds. Based on its structural features, its primary anticipated biological activity is the inhibition of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of signaling lipids.[1][2] Inhibition of sEH can lead to anti-inflammatory, anti-hypertensive, and analgesic effects by stabilizing the levels of endogenous epoxyeicosatrienoic acids (EETs).[2][3] These notes provide protocols to investigate the inhibitory potency of this compound against sEH, evaluate its general cytotoxicity, and explore its potential downstream effects on cell cycle progression and NF-κB signaling.

Data Presentation: In Vitro Activity of Structurally Related sEH Inhibitors

CompoundStructureIC50 (nM) vs. hsEHReference(s)
N,N'-dicyclohexyl-urea (DCU)https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9232&t=l" alt="N,N'-dicyclohexyl-urea structure" width="150">In the tens of nM[1]
1-Cyclohexyl-3-dodecyl urea (CDU)https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=126871&t=l" alt="1-Cyclohexyl-3-dodecyl urea structure" width="150">Potent inhibitor[4]
trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB)https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10363717&t=l" alt="t-AUCB structure" width="150">1.3[2]
sEH inhibitor-1 (TCPU)https://medchemexpress.com/images/product/HY-135795.png" alt="TCPU structure" width="150">0.4[4]

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on sEH.

Principle: The assay utilizes a non-fluorescent substrate that is hydrolyzed by sEH to a highly fluorescent product. The reduction in fluorescence in the presence of the test compound is proportional to its inhibitory activity.

Materials:

  • Recombinant human sEH (hsEH)

  • sEH fluorescent substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Assay Buffer: Tris-HCl (pH 7.4) with 0.1 mg/mL BSA

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Diluted this compound or vehicle control (DMSO in assay buffer)

    • Recombinant hsEH solution

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the sEH fluorescent substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.

  • Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate against the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model.

sEH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Stock Prepare this compound stock solution in DMSO Serial_Dilutions Prepare serial dilutions of the compound Compound_Stock->Serial_Dilutions Plate_Setup Add buffer, compound/vehicle, and hsEH to 96-well plate Serial_Dilutions->Plate_Setup Pre_incubation Incubate for 15 min at room temperature Plate_Setup->Pre_incubation Reaction_Start Add fluorescent substrate Pre_incubation->Reaction_Start Measurement Measure fluorescence (Ex: 330nm, Em: 465nm) Reaction_Start->Measurement Rate_Calculation Calculate reaction rates Measurement->Rate_Calculation IC50_Determination Determine IC50 value Rate_Calculation->IC50_Determination

Workflow for the sEH inhibition assay.
Cell Viability Assay (MTT Assay)

This protocol is to assess the general cytotoxicity of this compound on a selected cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplates

  • Absorbance microplate reader

Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (DMSO in medium).

  • Incubate the cells for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Cell Cycle Analysis

This protocol is to investigate if this compound affects cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.[5][6][7]

Materials:

  • Mammalian cell line

  • Cell culture medium and FBS

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them for at least 2 hours at -20°C.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in a staining solution containing PI and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • Determine the percentage of cells in each phase of the cell cycle using appropriate software.

NF-κB Activation Assay (p65 Nuclear Translocation)

This protocol is to determine if this compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Principle: Upon activation, the p65 subunit of NF-κB translocates from the cytoplasm to the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy.[8][9][10]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and FBS

  • Lipopolysaccharide (LPS) to stimulate NF-κB activation

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

  • Fix the cells with 4% PFA.

  • Permeabilize the cells with 0.25% Triton X-100.

  • Block non-specific antibody binding with a blocking buffer (e.g., PBS with BSA and goat serum).

  • Incubate the cells with the primary antibody against p65.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope and quantify the nuclear translocation of p65.

Signaling Pathway Diagrams

sEH_Signaling_Pathway Arachidonic_Acid Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) Arachidonic_Acid->EETs CYP450 sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Compound This compound Compound->sEH Inhibition

Inhibition of the sEH pathway by this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates p65_p50_IkB p65/p50-IκB (Inactive Complex) p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation p65_p50_IkB->p65_p50 IkB Degradation DNA DNA p65_p50_nuc->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression LPS LPS LPS->IKK Activates EETs Increased EETs (from sEH inhibition) EETs->IKK Potential Inhibition

Potential downstream effect on the NF-κB signaling pathway.

References

Application Notes and Protocols for Investigating the Herbicidal Potential of 3-Cyclohexyl-1,1-dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Background: Mode of Action of Urea (B33335) Herbicides

Urea-based herbicides, such as Diuron and Linuron, are known inhibitors of photosynthesis.[1][2][3] Their primary target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[4][5] Specifically, they bind to the D1 protein within the PSII reaction center, blocking the plastoquinone (B1678516) (QB) binding site.[4] This action interrupts the photosynthetic electron transport chain, preventing the synthesis of ATP and NADPH, which are essential for carbon fixation. The blockage leads to the production of reactive oxygen species (ROS), causing oxidative stress, lipid peroxidation, and ultimately, plant cell death.[5] Symptoms in susceptible plants typically include chlorosis (yellowing) and necrosis (tissue death).[2]

photosystem_II_inhibition cluster_thylakoid Thylakoid Membrane cluster_downstream Downstream Effects PSII Photosystem II (PSII) D1 D1 Protein (QB Site) PQ Plastoquinone (PQ) D1->PQ Electron Transfer Block Inhibition No_ET Electron Transport Blocked PQ->No_ET Herbicide 3-Cyclohexyl-1,1-dimethylurea (Hypothesized) Herbicide->D1 ROS Reactive Oxygen Species (ROS) Production No_ET->ROS CellDeath Cell Death ROS->CellDeath

Caption: Hypothesized mode of action of this compound.

Synthesis of this compound

While various methods exist for the synthesis of urea derivatives, a common approach involves the reaction of an isocyanate with an amine. For phenylurea herbicides, this typically involves reacting a substituted phenyl isocyanate with dimethylamine.[6] An alternative method is the reaction of a substituted aniline (B41778) with urea.[7]

General Protocol for Synthesis from Cyclohexylamine (B46788) and Dimethylcarbamoyl Chloride (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Addition of Reagent: Cool the solution in an ice bath (0-5°C). Slowly add an equimolar amount of dimethylcarbamoyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

synthesis_pathway cluster_reactants Reactants Cyclohexylamine Cyclohexylamine Reaction Reaction in Anhydrous Solvent Cyclohexylamine->Reaction Dimethylcarbamoyl_Chloride Dimethylcarbamoyl Chloride Dimethylcarbamoyl_Chloride->Reaction Product This compound Reaction->Product

Caption: A potential synthesis route for this compound.

Experimental Protocols for Herbicidal Activity Screening

The following are generalized protocols for assessing the herbicidal efficacy of a test compound. These should be adapted based on the specific plant species and experimental conditions.

3.1. Pre-Emergence Herbicidal Assay

This assay evaluates the effect of the compound on seed germination and early seedling growth.

Materials:

  • Test compound (this compound)

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli and Amaranthus retroflexus)

  • Pots or trays filled with sterile soil mix

  • Solvent for dissolving the test compound (e.g., acetone (B3395972) or DMSO)

  • Surfactant (e.g., Tween 20)

  • Controlled environment growth chamber or greenhouse

Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to achieve the desired application rates (e.g., 50, 100, 200, 400 g a.i./ha). The final spray solution should contain a small percentage of surfactant (e.g., 0.1% v/v).

  • Sowing: Sow the seeds of the selected weed species at a uniform depth in the pots.

  • Application: Apply the test solutions evenly to the soil surface using a laboratory sprayer. An untreated control (solvent and surfactant only) and a positive control (a commercial herbicide with a similar mode of action) should be included.

  • Incubation: Place the pots in a growth chamber with controlled temperature, humidity, and light conditions.

  • Assessment: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring the fresh or dry weight of the surviving plants. Calculate the percentage of inhibition relative to the untreated control.

3.2. Post-Emergence Herbicidal Assay

This assay assesses the compound's effect on established seedlings.

Materials:

  • Same as for the pre-emergence assay.

  • Seedlings of monocot and dicot weed species grown to a specific stage (e.g., 2-3 leaf stage).

Protocol:

  • Seedling Preparation: Grow the weed species in pots until they reach the desired growth stage.

  • Application: Apply the test solutions (prepared as in the pre-emergence assay) directly onto the foliage of the seedlings until runoff.

  • Incubation: Return the pots to the growth chamber.

  • Assessment: After 14-21 days, visually assess the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill). Also, measure the fresh or dry weight of the aerial parts of the plants to quantify the growth inhibition.

experimental_workflow cluster_prep Preparation cluster_application Application cluster_assessment Assessment start Start prep_solution Prepare Test Solutions start->prep_solution sow_seeds Sow Seeds / Grow Seedlings prep_solution->sow_seeds pre_emergence Pre-Emergence Application (to soil) sow_seeds->pre_emergence post_emergence Post-Emergence Application (to foliage) sow_seeds->post_emergence incubation Incubation in Controlled Environment pre_emergence->incubation post_emergence->incubation visual_assessment Visual Assessment of Phytotoxicity incubation->visual_assessment biomass_measurement Biomass Measurement (Fresh/Dry Weight) visual_assessment->biomass_measurement data_analysis Data Analysis (% Inhibition, ED50) biomass_measurement->data_analysis end End data_analysis->end

Caption: General workflow for herbicide activity screening.

Data Presentation

Quantitative data from the herbicidal activity assays should be summarized in tables for clear comparison. The effective dose that causes 50% inhibition (ED50) should be calculated from dose-response curves.

Table 1: Pre-Emergence Herbicidal Activity of this compound (Example Data)

Application Rate (g a.i./ha)% Inhibition (Echinochloa crus-galli)% Inhibition (Amaranthus retroflexus)
50Data to be determinedData to be determined
100Data to be determinedData to be determined
200Data to be determinedData to be determined
400Data to be determinedData to be determined
ED50 Calculate from data Calculate from data

Table 2: Post-Emergence Herbicidal Activity of this compound (Example Data)

Application Rate (g a.i./ha)% Inhibition (Echinochloa crus-galli)% Inhibition (Amaranthus retroflexus)
50Data to be determinedData to be determined
100Data to be determinedData to be determined
200Data to be determinedData to be determined
400Data to be determinedData to be determined
ED50 Calculate from data Calculate from data

Protocol for Photosystem II Inhibition Assay

To confirm the mode of action, a PSII inhibition assay can be performed using isolated chloroplasts or thylakoid membranes. Chlorophyll (B73375) fluorescence measurement is a rapid and non-invasive method for this purpose.[8]

Materials:

  • Fresh leaves of a suitable plant (e.g., spinach)

  • Isolation buffer (e.g., containing sucrose, MgCl2, and a buffer like HEPES-KOH)

  • Test compound solutions

  • Pulse-Amplitude-Modulation (PAM) fluorometer

Protocol:

  • Isolation of Thylakoids: Homogenize fresh leaves in ice-cold isolation buffer. Filter the homogenate through several layers of cheesecloth and centrifuge at a low speed to pellet intact chloroplasts. Resuspend the pellet and lyse the chloroplasts in a hypotonic buffer to release thylakoids. Centrifuge at a higher speed to pellet the thylakoid membranes and resuspend them in a suitable assay buffer.

  • Chlorophyll Determination: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

  • Fluorescence Measurement: Dilute the thylakoid suspension to a standard chlorophyll concentration. Add different concentrations of the test compound to the thylakoid samples and incubate in the dark for a short period.

  • Data Acquisition: Measure the chlorophyll fluorescence parameters using a PAM fluorometer. The key parameter to measure is the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - F0. A decrease in Fv/Fm indicates inhibition of PSII.

  • Data Analysis: Plot the percentage of PSII inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration required for 50% inhibition).

Table 3: Photosystem II Inhibition by this compound (Example Data)

Concentration (µM)Fv/Fm% Inhibition of PSII
0 (Control)Data to be determined0
0.1Data to be determinedCalculate from data
1Data to be determinedCalculate from data
10Data to be determinedCalculate from data
100Data to be determinedCalculate from data
IC50 Calculate from data

By following these protocols, researchers can systematically evaluate the herbicidal potential of this compound, determine its efficacy against different weed species, and elucidate its mode of action.

References

Application Notes and Protocols for the Preparation of a Stock Solution of 3-Cyclohexyl-1,1-dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation, storage, and handling of a stock solution of 3-Cyclohexyl-1,1-dimethylurea, a compound relevant to various research and drug development applications. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and safety of experimental outcomes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of accurate solutions. Key properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₉H₁₈N₂O[1][2][3]
Molecular Weight 170.25 g/mol [1][2][3]
Appearance Off-white solid/powder[3][4]
Melting Point 157.20 °C[1]
Solubility Limited solubility in water; soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[5]
Storage (Solid) Store at 10°C - 25°C.[1]

Safety Precautions and Personal Protective Equipment (PPE)

This compound should be handled with care in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1][4] Standard laboratory safety protocols should be strictly followed.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves).[4]

  • Body Protection: A lab coat should be worn to protect clothing.[4]

  • Respiratory Protection: If working with large quantities or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[4]

In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed by modifying the mass of the solute.

Materials and Equipment:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (appropriate size, e.g., 10 mL)

  • Pipettes

  • Vortex mixer or sonicator

  • Amber glass vial for storage

Procedure:

StepActionDetailed Instructions
1 Calculate the required mass To prepare 10 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass = 0.010 mol/L x 0.010 L x 170.25 g/mol = 0.017025 g = 17.025 mg
2 Weigh the compound Carefully weigh out 17.025 mg of this compound using an analytical balance.
3 Dissolve the compound Transfer the weighed compound into the 10 mL volumetric flask. Add approximately 7-8 mL of DMSO to the flask.[6][7]
4 Ensure complete dissolution Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or a sonicator to ensure the compound is fully dissolved.
5 Bring to final volume Once the solid is completely dissolved, add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[8]
6 Homogenize the solution Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
7 Storage Transfer the stock solution to a properly labeled amber glass vial to protect it from light. Store at -20°C for long-term storage.

Workflow for Stock Solution Preparation

The following diagram illustrates the sequential steps involved in the preparation of the this compound stock solution.

Stock_Solution_Preparation cluster_prep Preparation Workflow calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh dissolve 3. Add Solvent & Dissolve weigh->dissolve volume 4. Bring to Final Volume dissolve->volume mix 5. Homogenize volume->mix store 6. Transfer & Store mix->store

Caption: Workflow for preparing a stock solution.

Signaling Pathway Diagram (Placeholder)

As this compound is a chemical compound, a signaling pathway is not directly applicable. However, to fulfill the visualization requirement, a logical diagram representing the relationship between the stock solution and its potential applications is provided below.

Logical_Relationship cluster_application Application of Stock Solution stock This compound Stock Solution dilution Working Solution (Diluted from Stock) stock->dilution Dilution assay Experimental Assay (e.g., Cell-based assay) dilution->assay Treatment data Data Acquisition & Analysis assay->data Measurement

Caption: From stock solution to experimental data.

References

Detecting 3-Cyclohexyl-1,1-dimethylurea in Soil: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the analytical determination of 3-Cyclohexyl-1,1-dimethylurea, also known as Siduron, in soil matrices. The methods described are primarily based on well-established protocols for analogous phenylurea herbicides, such as Diuron, and are intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development and environmental monitoring. The protocols cover soil sample preparation, extraction techniques including QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and analysis by High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide includes expected performance characteristics and detailed experimental workflows to facilitate method development and validation for the sensitive and accurate quantification of this compound in soil.

Introduction

This compound is a selective pre-emergence herbicide used to control grass weeds. Its potential for persistence in soil and subsequent environmental impact necessitates reliable and sensitive analytical methods for its detection and quantification. This application note details methodologies that can be adapted and validated for the analysis of this compound in various soil types. The protocols are derived from established methods for similar phenylurea compounds, providing a strong foundation for laboratory implementation.

Analytical Methods Overview

The determination of this compound in soil typically involves a multi-step process encompassing sample preparation, extraction, cleanup, and instrumental analysis. The choice of method depends on the required sensitivity, selectivity, and available instrumentation.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for routine analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it ideal for trace-level detection and confirmation.

Data Presentation: Performance Characteristics of Analogous Compounds

The following table summarizes the performance data from validated methods for Diuron, a structurally similar phenylurea herbicide. These values can be considered as target performance indicators during the validation of a method for this compound.

ParameterHPLC-UV Method for Diuron[1]LC-MS/MS Method for Diuron
Limit of Detection (LOD) 0.04 mg/kgNot explicitly stated, but LOQ is low
Limit of Quantitation (LOQ) 0.13 mg/kg0.010 mg/kg
Recovery 90.1% - 94.4%Not explicitly stated, but method is validated
Precision (RSD) < 5%Not explicitly stated, but method is validated
Linearity (r²) > 0.99> 0.99

Experimental Protocols

Soil Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

Protocol:

  • Sample Collection: Collect representative soil samples from the area of interest.

  • Air Drying: Spread the soil samples in a thin layer on a clean surface and allow them to air dry at ambient temperature for 48-72 hours, or until a constant weight is achieved.

  • Homogenization: Remove any large debris (stones, roots, etc.).

  • Sieving: Sieve the dried soil through a 2 mm mesh sieve to ensure homogeneity.

  • Storage: Store the prepared soil samples in clean, labeled containers at room temperature until extraction.

Extraction: Modified QuEChERS Protocol

The QuEChERS method is a streamlined approach for extracting pesticides from various matrices, including soil.[2][3][4] This protocol is adapted for this compound.

Materials:

Protocol:

  • Extraction: a. Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex for 30 seconds to hydrate (B1144303) the soil. c. Add 10 mL of acetonitrile. d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). e. Cap the tube and shake vigorously for 1 minute. f. Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). b. Vortex for 30 seconds. c. Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation: a. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. b. The extract is now ready for HPLC-UV or LC-MS/MS analysis.

HPLC-UV Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions (starting point):

  • Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v), isocratic elution.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the absorbance maximum of this compound).[1]

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Chromatographic and MS/MS Conditions (starting point):

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

    • Gradient elution program to be optimized.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions: The precursor ion (the protonated molecule [M+H]⁺ of this compound) and at least two product ions should be determined by direct infusion of a standard solution. These transitions will be used for quantification and confirmation in Multiple Reaction Monitoring (MRM) mode.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction (QuEChERS) cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis SampleCollection Soil Sample Collection AirDrying Air Drying SampleCollection->AirDrying Sieving Sieving (2 mm) AirDrying->Sieving Extraction Soil + Water + ACN + Salts Sieving->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Acetonitrile Supernatant Centrifugation1->Supernatant dSPE d-SPE (PSA, C18, MgSO4) Supernatant->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Analysis HPLC-UV or LC-MS/MS Analysis Filtration->Analysis analytical_logic cluster_screening Screening & Routine Analysis cluster_confirmation Confirmation & High Sensitivity HPLC_UV HPLC-UV Analysis LC_MSMS LC-MS/MS Analysis Soil_Extract Prepared Soil Extract Soil_Extract->HPLC_UV Quantification Soil_Extract->LC_MSMS Quantification & Confirmation

References

Application Notes and Protocols for 3-Cyclohexyl-1,1-dimethylurea as a Positive Control in Photosynthesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexyl-1,1-dimethylurea is a chemical compound belonging to the urea (B33335) class of herbicides.[1] While specific research on this particular derivative as a photosynthesis inhibitor is not extensively documented in publicly available literature, its structural similarity to other phenylurea herbicides, such as Diuron (DCMU), strongly suggests a similar mechanism of action. Phenylurea herbicides are well-established inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain. They function by blocking the binding site of plastoquinone (B1678516) (QB) on the D1 protein of the PSII reaction center, thereby inhibiting electron flow and, consequently, photosynthesis. This property makes them ideal positive controls in photosynthesis assays to validate experimental systems and ensure that the assay can detect inhibitory effects.

These application notes provide a generalized framework for utilizing this compound as a positive control in common photosynthesis assays, drawing upon established protocols for analogous and well-characterized urea-based herbicides like Diuron.

Mechanism of Action: Inhibition of Photosystem II

Urea-based herbicides, including this compound, act as potent and specific inhibitors of the photosynthetic electron transport chain at Photosystem II (PSII). The primary site of action is the QB-binding niche on the D1 protein, a core component of the PSII reaction center. By competitively binding to this site, the herbicide displaces the native plastoquinone molecule, which is a crucial mobile electron carrier. This blockage prevents the transfer of electrons from the primary quinone acceptor (QA) to QB, effectively halting the linear electron flow from PSII. The interruption of electron transport leads to a cascade of effects, including the cessation of oxygen evolution, a halt in ATP and NADPH production by the light-dependent reactions, and a characteristic increase in chlorophyll (B73375) a fluorescence.

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_water Oxygen Evolving Complex P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA (Primary Quinone Acceptor) Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- PQ_pool Plastoquinone Pool QB_site->PQ_pool e- (Inhibited) QB QB (Plastoquinone) inhibitor 3-Cyclohexyl- 1,1-dimethylurea inhibitor->QB_site Blocks e- transfer H2O 2H₂O H2O->P680 4e⁻ O2 O₂ + 4H⁺

Caption: Mechanism of PSII inhibition by this compound.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in photosynthesis inhibition assays, the following table provides example data for the structurally related and extensively studied herbicide, Diuron (DCMU). This information is intended to serve as a guideline for establishing effective concentrations when using this compound as a positive control. Researchers should perform dose-response experiments to determine the precise inhibitory concentrations for their specific experimental system.

CompoundOrganism/SystemAssay TypeParameterValueReference
Diuron (DCMU)Freshwater biofilmsPhotosynthetic Efficiency (φPSII)EC505 - 25 µg/L[2]
Diuron (DCMU)Chlamydomonas reinhardtiiChlorophyll a Fluorescence% Inhibition at 2 µg/L22.28%[3]
Diuron (DCMU)Tropical Seagrass (Halophila ovalis)Quantum YieldIC50Varies with experimental setup[4]
Diuron (DCMU)Coral (Acropora millepora)Net PhotosynthesisEC502.56 - 19.4 µg/L (depending on climate scenario)[5]

Note: EC50 (Effective Concentration 50) and IC50 (Inhibitory Concentration 50) refer to the concentration of the inhibitor that causes a 50% reduction in the measured parameter. These values can vary depending on the species, cell density, light intensity, and temperature.

Experimental Protocols

The following are generalized protocols for two common methods of assessing photosynthetic activity, using this compound as a positive control.

Protocol 1: Measurement of Photosynthetic Oxygen Evolution

This protocol measures the rate of oxygen production by a photosynthetic sample, which is a direct measure of the water-splitting activity of PSII.

Materials:

  • Photosynthetic sample (e.g., isolated chloroplasts, algal culture, leaf discs)

  • Oxygen electrode system (e.g., Clark-type electrode) or optical oxygen sensor

  • Light source with adjustable intensity

  • Assay buffer (specific to the sample, e.g., MES buffer for chloroplasts, growth medium for algae)

  • Stock solution of this compound (e.g., 10 mM in DMSO or ethanol)

  • Sodium bicarbonate solution (for providing CO₂)

  • Micro-syringes

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • System Calibration: Calibrate the oxygen electrode or sensor according to the manufacturer's instructions.

  • Sample Preparation: Prepare a suspension of the photosynthetic sample in the assay buffer. For algal cultures, use a defined cell density.

  • Baseline Measurement (Control):

    • Add the sample suspension to the reaction chamber of the oxygen electrode.

    • Add a source of CO₂ (e.g., sodium bicarbonate) to ensure it is not a limiting factor.

    • Measure the rate of oxygen consumption in the dark to determine the respiration rate.

    • Illuminate the sample with a saturating light intensity and record the rate of oxygen evolution. The net photosynthetic rate is the rate of oxygen evolution in the light minus the rate of oxygen consumption in the dark.

  • Positive Control Measurement:

    • To the same sample, add a small, precise volume of the this compound stock solution to achieve the desired final concentration (start with a concentration known to be inhibitory for related compounds, e.g., 10-100 µM).

    • Allow for a short incubation period (e.g., 5-10 minutes) to ensure the inhibitor has reached its target site.

    • Repeat the measurement of oxygen evolution under the same light conditions. A significant reduction or complete cessation of oxygen evolution confirms the inhibitory effect.

  • Data Analysis: Compare the rate of oxygen evolution before and after the addition of the inhibitor to validate the assay's ability to detect photosynthetic inhibition.

Protocol 2: Chlorophyll a Fluorescence Measurement

This non-invasive technique measures the fluorescence emitted by chlorophyll a, which provides information about the efficiency of PSII photochemistry. Inhibition of electron transport at PSII leads to a characteristic increase in fluorescence yield.

Materials:

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Photosynthetic sample (e.g., whole leaves, algal culture)

  • Dark-adaptation clips or a dark room

  • Stock solution of this compound

Procedure:

  • Dark Adaptation: Dark-adapt the sample for at least 15-20 minutes. This ensures that all PSII reaction centers are "open" (oxidized).

  • Measurement of Fv/Fm (Maximum Quantum Yield of PSII):

    • Measure the minimum fluorescence (Fo) by applying a weak measuring beam.

    • Apply a saturating pulse of light to measure the maximum fluorescence (Fm).

    • The fluorometer software will calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm. For healthy, unstressed samples, this value is typically around 0.83.

  • Treatment with Positive Control:

    • Treat the sample with this compound. For leaves, this can be done by floating leaf discs on a solution of the inhibitor. For algal cultures, the inhibitor can be added directly to the medium.

    • Allow for an appropriate incubation period.

  • Post-Treatment Measurement:

    • Dark-adapt the treated sample again for the same duration.

    • Repeat the Fv/Fm measurement. A significant decrease in Fv/Fm indicates damage to the photosynthetic apparatus.

  • Light-Adapted Measurements (Optional but Recommended):

    • Illuminate the sample with actinic light to induce steady-state photosynthesis.

    • Measure the steady-state fluorescence (Fs) and the maximum fluorescence in the light-adapted state (Fm').

    • The effective quantum yield of PSII (ΦPSII or ΔF/Fm') can be calculated as (Fm' - Fs) / Fm'.

    • Addition of this compound to a light-adapted sample will cause a rapid increase in Fs, approaching Fm', and a dramatic decrease in ΦPSII, confirming the blockage of electron transport.

Experimental Workflow Visualization

The following diagram outlines the general workflow for using this compound as a positive control in a photosynthesis assay.

G start Start: Prepare Photosynthetic Sample (e.g., Algae, Chloroplasts, Leaf Discs) prepare_inhibitor Prepare Stock Solution of This compound start->prepare_inhibitor assay_setup Set up Photosynthesis Assay (e.g., Oxygen Electrode, Fluorometer) start->assay_setup control_measurement Perform Baseline Measurement (Control/Untreated Sample) assay_setup->control_measurement add_inhibitor Add this compound (Positive Control) control_measurement->add_inhibitor incubation Incubate for a Defined Period add_inhibitor->incubation test_measurement Perform Measurement on Treated Sample incubation->test_measurement data_analysis Analyze Data: Compare Control vs. Treated test_measurement->data_analysis end End: Validate Assay Sensitivity data_analysis->end

Caption: General workflow for a photosynthesis inhibition assay.

Conclusion

This compound is a suitable candidate for use as a positive control in a variety of photosynthesis assays due to its presumed mechanism of action as a PSII inhibitor. By effectively blocking photosynthetic electron transport, it provides a reliable method for confirming that an experimental setup can accurately detect and measure photosynthetic inhibition. When specific quantitative data for this compound is unavailable, researchers can leverage the extensive knowledge base of structurally similar urea-based herbicides, such as Diuron, to establish appropriate experimental conditions. It is imperative to perform dose-response curves to determine the optimal concentration for the specific biological system and assay being employed.

References

Application Notes and Protocols for the Large-Scale Synthesis of Substituted Ureas: Cyclooctylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of substituted ureas, with a specific focus on N-cyclooctylurea, a compound of interest in medicinal chemistry. The protocols outlined herein are designed for scalability and environmental consideration, emphasizing phosgene-free and solvent-minimized approaches. This guide includes a comparative analysis of different synthetic routes, detailed experimental procedures, and a discussion of the biological relevance of substituted ureas as exemplified by their interaction with the soluble epoxide hydrolase (sEH) signaling pathway.

Introduction

Substituted ureas are a pivotal class of organic compounds widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science.[1] The urea (B33335) functional group, characterized by a carbonyl group flanked by two nitrogen atoms, serves as a versatile scaffold in drug design due to its ability to form multiple hydrogen bonds and its conformational properties.[2] Many clinically approved drugs and compounds in development incorporate the urea moiety to enhance biological activity and modulate physicochemical properties.[2][3]

Cyclooctylurea and its analogs are of particular interest due to their potential as bioactive molecules. For instance, the structurally similar N,N'-dicyclohexylurea (DCU) is a known inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases.[4] Inhibition of sEH increases the levels of beneficial epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory and vasodilatory properties.[5][6] This biological activity underscores the importance of developing efficient and scalable synthetic methods for this class of compounds.

Traditionally, the synthesis of substituted ureas has relied on hazardous reagents such as phosgene (B1210022) and isocyanates.[2][4] However, growing environmental and safety concerns have spurred the development of "green" and safer synthetic alternatives.[7][8] These modern approaches include the direct reaction of amines with urea, the use of carbon dioxide as a C1 source, and catalytic methods that avoid toxic intermediates.[9][10]

This document details two primary protocols for the large-scale synthesis of cyclooctylurea: a solvent-free method involving the direct reaction of cyclooctylamine with urea, and an aqueous method reacting cyclooctylamine with potassium isocyanate. These methods are selected for their high potential yield, scalability, and improved safety profile.

Comparative Data of Synthetic Routes

The following table summarizes quantitative data for different methods of synthesizing substituted ureas, providing a basis for comparison of reaction conditions and outcomes.

Synthetic Method Starting Materials Reaction Conditions Yield (%) Purity Key Advantages Reference
Solvent-Free Urea Synthesis Cyclohexylamine, Urea180-240°C, 10-30 min (post water removal)>95HighEnvironmentally friendly, rapid reaction time.[11]
Aqueous Isocyanate Method Amine, Potassium Isocyanate, WaterRoom TemperatureGood to ExcellentHighMild conditions, simple work-up, scalable.[12][13]
Ionic Liquid Catalyzed CO2 Reaction n-butylamine, CO2, [Bmim]OH170°C, 5.5 MPa, 19h55.1High SelectivityPhosgene-free, reusable catalyst.[9][14]
Direct Reaction in Xylene Alkylamine, Urea, Xylene120-135°C80-83GoodEstablished industrial method.[15]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of N-Cyclooctylurea from Cyclooctylamine and Urea

This protocol is adapted from a high-yield, environmentally friendly method for the synthesis of N,N'-dicyclohexylurea and is expected to be directly applicable to the synthesis of N-cyclooctylurea.[11]

Materials:

  • Cyclooctylamine

  • Urea

  • Round-bottom flask equipped with a mechanical stirrer, heating mantle, reflux condenser, and a Dean-Stark or similar water separation apparatus.

Procedure:

  • Charging the Reactor: In a round-bottom flask, combine cyclooctylamine and urea. For the synthesis of the monosubstituted urea, a molar ratio of 1:1 (cyclooctylamine:urea) is recommended as a starting point.

  • Initial Heating and Water Removal: Begin stirring the mixture and heat to reflux. Water will be generated as a byproduct of the initial reaction. The refluxing solvent (excess cyclooctylamine or an azeotropic solvent if used) will carry the water into the water separator.

  • Temperature Increase: As water is removed from the reaction mixture, the boiling point of the mixture will gradually increase.

  • High-Temperature Reaction: Once the temperature of the reaction mixture reaches 180-240°C, maintain this temperature for 10-30 minutes to drive the reaction to completion. The evolution of ammonia (B1221849) will be observed.

  • Cooling and Crystallization: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The N-cyclooctylurea product is expected to crystallize upon cooling.

  • Isolation and Purification: Collect the crude product by filtration. Wash the collected solid with a cold, non-polar solvent (e.g., hexane) to remove any unreacted cyclooctylamine.

  • Drying: Dry the purified product under vacuum to obtain N-cyclooctylurea.

Expected Outcome: This method is anticipated to produce N-cyclooctylurea in high yield (>90%) and purity.

Protocol 2: Aqueous Synthesis of N-Cyclooctylurea from Cyclooctylamine and Potassium Isocyanate

This protocol is based on a general, mild, and efficient method for the synthesis of N-substituted ureas in water.[12][13]

Materials:

  • Cyclooctylamine

  • Potassium isocyanate (KOCN)

  • Deionized water

  • Reaction vessel with stirring capability

Procedure:

  • Dissolving Reactants: In a suitable reaction vessel, dissolve cyclooctylamine in deionized water. In a separate container, prepare a solution of potassium isocyanate in deionized water.

  • Reaction Initiation: Slowly add the potassium isocyanate solution to the stirring cyclooctylamine solution at room temperature. The reaction is typically rapid.

  • Precipitation: The N-cyclooctylurea product is expected to be sparingly soluble in water and will precipitate out of the solution as it is formed.

  • Reaction Completion and Aging: Continue stirring the mixture for a period of 1 to 4 hours at room temperature to ensure the reaction goes to completion.

  • Isolation: Collect the precipitated product by filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the product under vacuum or in a drying oven at a moderate temperature (e.g., 60-80°C) to yield pure N-cyclooctylurea.

Expected Outcome: This method is expected to provide N-cyclooctylurea in good to excellent yield with high purity, avoiding the use of organic solvents and high temperatures.

Visualization of Workflow and Biological Pathway

Synthesis Workflow

The following diagram illustrates the general workflow for the large-scale synthesis of substituted ureas, from starting materials to the final purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (Amine, Urea/Isocyanate) reactor Reactor Setup start->reactor reaction Controlled Heating & Stirring reactor->reaction monitoring Reaction Monitoring (TLC, GC, etc.) reaction->monitoring cooling Cooling & Crystallization monitoring->cooling Completion filtration Filtration cooling->filtration washing Washing filtration->washing drying Drying washing->drying end Purified Substituted Urea drying->end G AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Biologically Active) sEH->DHETs Inhibitor Substituted Urea (e.g., Cyclooctylurea) Inhibitor->sEH

References

3-Cyclohexyl-1,1-dimethylurea (Cycluron): A Tool for Interrogating Plant Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexyl-1,1-dimethylurea, also known by its common name Cycluron, is a chemical compound formerly utilized as a pre-emergence herbicide.[1][2] As a member of the urea (B33335) class of herbicides, its primary mechanism of action involves the inhibition of photosynthesis, specifically by disrupting the electron transport chain in Photosystem II (PSII).[1][3] This property makes it a potentially valuable tool for researchers studying plant metabolic responses to photosynthetic stress and for investigating alternative metabolic pathways. Due to its discontinued (B1498344) commercial use, recent research and specific quantitative data on Cycluron are limited. However, by understanding its mode of action and drawing parallels with other well-studied phenylurea herbicides like Diuron and Linuron, we can outline its application in plant metabolic research.

Chemical Properties:

PropertyValue
Chemical Formula C₁₁H₂₂N₂O[2]
Molecular Weight 198.31 g/mol [1]
CAS Number 2163-69-1[1]
Synonyms Cycluron, OMU, 1-Cyclooctyl-3,3-dimethylurea[4][5]
Solubility in water 1.1 g/L at 20 °C[1]

Mechanism of Action and Application in Metabolic Studies

The primary herbicidal activity of this compound stems from its ability to block the QB plastoquinone (B1678516) binding site on the D1 protein of Photosystem II.[1] This blockage inhibits the electron flow from PSII, thereby halting the production of ATP and NADPH, which are essential for carbon fixation.[3][6] This disruption of photosynthesis serves as the foundational principle for its use as a tool in metabolic research.

By inhibiting the primary energy-producing pathway in plants, researchers can:

  • Investigate the activation and regulation of alternative metabolic pathways for energy production and carbon metabolism.

  • Study the plant's stress response mechanisms to inhibited photosynthesis, including the production of reactive oxygen species (ROS) and the activation of antioxidant pathways.

  • Elucidate the downstream effects of photosynthetic inhibition on other metabolic processes, such as nitrogen assimilation, amino acid synthesis, and secondary metabolite production.

  • Screen for genetic modifications or chemical compounds that can confer resistance or tolerance to photosynthetic inhibitors.

Experimental Protocols

Protocol 1: Whole-Plant Pot Bioassay for Assessing Growth Inhibition

This protocol is designed to determine the effective concentration of this compound that causes a measurable reduction in plant growth.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or radish).

  • Pots filled with a suitable growth medium (e.g., potting mix, sand, or vermiculite).

  • This compound (Cycluron).

  • Appropriate solvent for dissolving Cycluron (e.g., acetone, methanol).[1]

  • Nutrient solution.

  • Growth chamber or greenhouse with controlled environmental conditions.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of dilutions of the stock solution with nutrient solution to achieve the desired final concentrations. Include a solvent-only control.

  • Sow seeds in pots and allow them to germinate and establish for a predetermined period (e.g., 7-14 days).

  • Apply the different concentrations of the herbicide solution to the soil or as a foliar spray. Ensure even application.

  • Maintain the plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle).

  • After a set period (e.g., 14-21 days), harvest the plants.

  • Measure relevant growth parameters, such as shoot height, root length, fresh weight, and dry weight.

  • Calculate the percent inhibition for each concentration relative to the control.

  • Determine the EC50 (concentration causing 50% of the maximal effect) or GR50 (concentration causing a 50% reduction in growth) values by plotting the data and fitting it to a dose-response curve.

Protocol 2: Chlorophyll (B73375) Fluorescence Measurement for Assessing Photosystem II Inhibition

Chlorophyll fluorescence is a rapid and non-invasive method to assess the efficiency of Photosystem II. Inhibition of PSII by this compound will lead to a characteristic increase in chlorophyll fluorescence.[7]

Materials:

  • Healthy, dark-adapted plant leaves.

  • This compound solution at various concentrations.

  • A pulse-amplitude-modulation (PAM) fluorometer.

  • Leaf clips.

Procedure:

  • Prepare different concentrations of this compound solution.

  • Apply the solutions to the leaves of intact plants. An untreated leaf should be used as a control.

  • Dark-adapt the treated leaves for at least 20-30 minutes. This allows for the re-oxidation of the electron transport chain.

  • Use the PAM fluorometer to measure the minimal fluorescence (Fo) and the maximal fluorescence (Fm) of the dark-adapted leaves.

  • Calculate the maximum quantum yield of PSII photochemistry (Fv/Fm), where Fv = Fm - Fo.

  • A decrease in the Fv/Fm ratio indicates inhibition of PSII.

  • Plot the Fv/Fm values against the herbicide concentration to determine the IC50 value (concentration causing 50% inhibition).

Quantitative Data

Specific quantitative data for the inhibitory effects of this compound on various plant species is scarce in recent scientific literature. However, data for other phenylurea herbicides that also act as PSII inhibitors can provide a reference point for expected efficacy.

Table 1: IC50 Values for PSII-Inhibiting Herbicides on the Green Alga Selenastrum capricornutum [8]

HerbicideIC50 (µM) for PSII InhibitionIC50 (µM) for Growth Inhibition (4 days)
Diuron0.050.03
Isoproturon0.20.2

Note: This data is for comparative purposes and the actual IC50/EC50 values for this compound may vary depending on the plant species and experimental conditions.

Visualization of Pathways and Workflows

Signaling Pathway of Photosystem II Inhibition

G cluster_0 Thylakoid Membrane cluster_1 Stroma PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo Light Energy QA QA (Plastoquinone A) Pheo->QA Electron QB QB (Plastoquinone B) QA->QB Electron Cytb6f Cytochrome b6f QB->Cytb6f Electron ATP_Synthase ATP Synthase Cytb6f->ATP_Synthase Proton Gradient NADPH NADPH Cytb6f->NADPH ATP ATP ATP_Synthase->ATP Calvin_Cycle Calvin Cycle ATP->Calvin_Cycle NADPH->Calvin_Cycle Cycluron This compound (Cycluron) Cycluron->QB Inhibits Electron Transfer

Caption: Inhibition of Photosystem II by this compound.

Experimental Workflow for Plant Metabolic Analysis

G start Start: Plant Cultivation treatment Treatment with This compound start->treatment control Control Treatment (Solvent only) start->control harvest Harvest Plant Tissues (e.g., leaves, roots) treatment->harvest control->harvest metabolite_extraction Metabolite Extraction harvest->metabolite_extraction analysis Metabolomic Analysis (e.g., LC-MS, GC-MS, NMR) metabolite_extraction->analysis data_processing Data Processing and Statistical Analysis analysis->data_processing pathway_analysis Metabolic Pathway Analysis data_processing->pathway_analysis end End: Identification of Affected Pathways pathway_analysis->end

Caption: Workflow for studying metabolic changes induced by this compound.

Conclusion

This compound (Cycluron), through its well-defined mechanism of inhibiting Photosystem II, presents a valuable, albeit historically referenced, tool for probing the intricacies of plant metabolism. While specific, modern datasets for this compound are lacking, the established protocols and knowledge from related urea herbicides provide a solid foundation for its application in studying plant stress responses, metabolic flexibility, and the broader consequences of disrupted photosynthesis. Researchers employing this compound should proceed with carefully designed experiments, including robust controls and dose-response analyses, to generate reliable and insightful data.

References

Application Note: Quantification of 3-Cyclohexyl-1,1-dimethylurea by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexyl-1,1-dimethylurea, also known as Siduron, is a selective herbicide used to control crabgrass and other annual weed grasses. Its presence in environmental and biological samples is of interest for safety, environmental monitoring, and toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the quantification of this compound. This application note provides a detailed protocol for the analysis of this compound in various matrices. The method utilizes a reversed-phase C18 column for chromatographic separation, followed by electrospray ionization (ESI) and quantification using Multiple Reaction Monitoring (MRM) mode.

Principle

The sample is first subjected to a preparation procedure to extract this compound and remove matrix interferences. The extract is then injected into an HPLC system where the analyte is separated from other components on a C18 analytical column. The eluent from the column is introduced into a triple quadrupole mass spectrometer equipped with an ESI source. In the mass spectrometer, the precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This highly selective detection allows for accurate quantification even in complex matrices.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Isoproturon-d6 or other suitable urea-based herbicide standard

  • HPLC or LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • LC-MS grade formic acid

  • Solvents for extraction (e.g., ethyl acetate (B1210297), methyl tert-butyl ether)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric)

  • Volumetric flasks, pipettes, and autosampler vials

Experimental Protocols

Standard and Sample Preparation

1.1. Preparation of Stock and Working Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with the initial mobile phase composition to achieve the desired concentration for spiking into samples and standards.

1.2. Sample Preparation

The choice of sample preparation method depends on the sample matrix.

1.2.1. Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Water, Plasma)

  • To 1 mL of the sample, add a known amount of the internal standard working solution.

  • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[1]

  • Vortex the mixture for 2 minutes.[1]

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.[1]

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 1 mL of the initial mobile phase composition.[1]

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.[1]

1.2.2. Solid-Phase Extraction (SPE) for Complex Aqueous Samples

  • Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load 10 mL of the sample (pre-spiked with internal standard) onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of water to remove interfering substances.

  • Elution: Elute the analyte with 3-5 mL of an appropriate solvent, such as acetone (B3395972) or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 1 mL of the initial mobile phase, similar to the LLE protocol.

1.2.3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid Samples (e.g., Soil, Food)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and the internal standard.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup by dispersive SPE (dSPE) if necessary (e.g., using PSA and C18 sorbents for pigmented samples).

  • Evaporate the final extract and reconstitute in the initial mobile phase for analysis.

LC-MS/MS Method Parameters

The following are suggested starting parameters and should be optimized for the specific instrument used.

2.1. Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
LC System A system with a binary pump, autosampler, and column oven.[1]
Analytical Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[1]
Mobile Phase A 0.1% Formic acid in Water.[1]
Mobile Phase B 0.1% Formic acid in Acetonitrile.[1]
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 20 µL
Gradient Elution A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. A starting point could be 10% B, increasing to 90% B over 5 minutes.

2.2. Mass Spectrometry (MS) Conditions

Based on the structure of this compound (exact mass: 198.17), the protonated molecule [M+H]⁺ with m/z 199.2 is expected to be the precursor ion in positive ionization mode. Fragmentation would likely occur at the urea (B33335) linkage.

ParameterRecommended Condition
Mass Spectrometer Triple quadrupole mass spectrometer with an ESI source.[1]
Ionization Mode Electrospray Ionization (ESI), Positive.[2]
MRM Transitions Precursor Ion (m/z): 199.2Product Ion 1 (Quantifier, m/z): 72.1 (corresponding to [C₃H₈NO]⁺)Product Ion 2 (Qualifier, m/z): 127.1 (corresponding to [C₇H₁₃NO]⁺)
Ion Source Temp. 500 - 600 °C
Ion Spray Voltage 4500 - 5500 V
Declustering Potential To be optimized (e.g., 60-80 V)
Entrance Potential To be optimized (e.g., 10 V)
Collision Energy (CE) To be optimized for each transition (e.g., 20-30 eV for the quantifier, 15-25 eV for the qualifier)
Collision Gas Argon

Note: The exact m/z values, cone voltage, and collision energy should be optimized for the specific instrument used.

Data Presentation and Analysis

Quantitative data should be summarized in tables for clear comparison. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of this compound in the samples can then be determined from this curve.

Table 1: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
15,000100,0000.05
524,50098,0000.25
1051,000102,0000.50
50255,000101,0002.52
100508,00099,0005.13
5002,510,000100,50025.00
10005,050,000100,00050.50

The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (e.g., Water, Soil, Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE, SPE, or QuEChERS) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (C18 Column Separation) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Acquisition and Quantification MS->Data

Caption: Workflow for the quantification of this compound.

Logical Relationship of MS/MS Detection

msms_logic Precursor Precursor Ion [M+H]⁺ m/z 199.2 Collision Collision-Induced Dissociation (CID) Precursor->Collision Product1 Product Ion 1 (Quantifier) m/z 72.1 Collision->Product1 Quantification Product2 Product Ion 2 (Qualifier) m/z 127.1 Collision->Product2 Confirmation

References

Handling and safety precautions for 3-Cyclohexyl-1,1-dimethylurea in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 3-Cyclohexyl-1,1-dimethylurea in a laboratory setting. It is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Chemical and Physical Properties

This compound is a chemical intermediate used in various synthetic processes, including the synthesis of pharmacologically active compounds. A summary of its key physical and chemical properties is provided below.

PropertyValueReference
CAS Number 31468-12-9[1]
Molecular Formula C₉H₁₈N₂O[1]
Molecular Weight 170.25 g/mol [1]
Melting Point 157.20 °C[1]
Boiling Point 328.60 °C[1]
Flash Point 152.50 °C[1]
Appearance Off-white to white solid/powder[2]
Solubility Reacts with water[1]

Hazard Identification and Safety Precautions

This compound and related urea-based compounds pose several health risks. It is crucial to handle this compound with appropriate safety measures in place.

2.1 Summary of Hazards

Urea (B33335) herbicides are generally considered to have low acute toxicity.[3][4][5] However, exposure to this compound may cause:

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye damage.[6]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation can be harmful.[6] Symptoms of severe poisoning after ingestion of urea herbicides can include nausea, vomiting, diarrhea, and abdominal pain.[3][4][5]

  • Potential for Methemoglobinemia: Some urea herbicides can be metabolized to aniline (B41778) derivatives, which are potent oxidants of hemoglobin and can cause methemoglobinemia.[3][4]

  • Suspected Carcinogen and Reproductive Toxin: This compound is suspected of causing cancer and may damage fertility or the unborn child.[6]

2.2 Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPESpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety goggles or a face shield.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.

2.3 Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated laboratory. The use of a chemical fume hood is recommended, especially when generating dust or aerosols.

  • Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the work area.

2.4 Handling and Storage

  • Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Store away from incompatible materials such as strong oxidizing agents.

Quantitative Toxicity Data

CompoundTestRouteSpeciesDoseReference
CyclohexylureaLD50IntraperitonealMouse1370 mg/kg[7]
N-Cyclohexyl-N'-(4-(3-(cyclohexylamino)-2-hydroxypropoxy)phenyl)ureaLD50IntravenousRat35 mg/kg[8]
1,3-DimethylureaLD50OralRat~4000 mg/kg[9]
UreaLD50OralRat14,300 mg/kg[10]
UreaLD50OralMouse11,500 mg/kg[10]

Occupational Exposure Limits (OELs):

No specific Occupational Exposure Limits (OELs) have been established for this compound. In the absence of a specific OEL, exposure should be minimized to the lowest reasonably practicable level.

Emergency Procedures

4.1 First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

4.2 Spill and Leak Procedures

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a labeled container for disposal.

4.3 Fire-Fighting Measures

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

5.1 Application: Synthesis of Amides

This compound can be used as a reagent in the synthesis of amides from carboxylic acids.[1] The following is a general protocol that can be adapted for specific substrates.

5.1.1 Materials

  • This compound

  • Carboxylic acid

  • Coupling agents (e.g., DCC, EDC)

  • Catalyst (e.g., DMAP)

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid solution (e.g., 1 M)

  • Brine (saturated sodium chloride solution)

  • Magnesium sulfate (B86663) or sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

5.1.2 Procedure

  • Dissolve the carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in the anhydrous solvent in a round-bottom flask.

  • Add the catalyst (e.g., DMAP, 0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the coupling agent (e.g., DCC, 1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with the sodium bicarbonate solution, hydrochloric acid solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

5.2 Experimental Workflow Diagram

Amide_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Carboxylic Acid and this compound in anhydrous solvent B Add Catalyst (e.g., DMAP) A->B C Cool to 0 °C B->C D Add Coupling Agent (e.g., DCC) C->D E Warm to Room Temperature and Stir (12-24h) D->E F Monitor by TLC E->F G Filter Urea Byproduct F->G H Wash with NaHCO3, HCl, and Brine G->H I Dry Organic Layer H->I J Concentrate I->J K Recrystallization or Column Chromatography J->K

Caption: Workflow for the synthesis of amides using this compound.

Application in Drug Discovery: Synthesis of Cariprazine

This compound is an intermediate in the synthesis of Cariprazine, an atypical antipsychotic. Cariprazine acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors. This section provides a simplified overview of the signaling pathway relevant to Cariprazine's mechanism of action.

6.1 Dopamine D2/D3 Receptor Signaling Pathway

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds D3R Dopamine D3 Receptor Dopamine->D3R Binds AC Adenylyl Cyclase D2R->AC D3R->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Downstream Downstream Effects (Gene Expression, etc.) DARPP32->Downstream Cariprazine Cariprazine (Partial Agonist) Cariprazine->D2R Cariprazine->D3R

Caption: Simplified Dopamine D2/D3 receptor signaling pathway modulated by Cariprazine.

Waste Disposal

All waste containing this compound should be considered hazardous.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste through a licensed waste disposal company.

  • Do not dispose of down the drain or in the general trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disclaimer

The information provided in this document is intended for use by qualified laboratory personnel and is not exhaustive. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to ensure that all safety precautions are followed in accordance with institutional and regulatory guidelines.

References

Application Notes and Protocols for 3-Cyclohexyl-1,1-dimethylurea in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3-Cyclohexyl-1,1-dimethylurea (CAS No. 31468-12-9) is a chemical compound belonging to the urea (B33335) class of molecules.[1][2][3] Compounds within this class, particularly phenylurea derivatives, are known for their herbicidal activity through the inhibition of photosynthesis at Photosystem II (PSII).[4][5] These application notes provide a comprehensive overview of the potential application of this compound as a research-stage herbicide, including its physicochemical properties, expected mode of action, and generalized protocols for formulation development and efficacy testing.

While specific efficacy data and established commercial formulations for this compound are not widely available in public literature, this document serves as a guide for researchers to evaluate its potential as a novel active ingredient in agrochemical formulations.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for consideration during formulation development, as they influence solubility, stability, and delivery of the active ingredient.

PropertyValueReference
CAS Number 31468-12-9[1][2]
Molecular Formula C₉H₁₈N₂O[1][3]
Molecular Weight 170.25 g/mol [1][3]
Melting Point 157.20 °C[1]
Boiling Point 328.60 °C[1]
Flash Point 152.50 °C[1]
Appearance White to off-white crystalline powder

Expected Mode of Action: Photosystem II Inhibition

Substituted urea herbicides are well-documented inhibitors of the photosynthetic electron transport chain in plants.[4][5] The proposed mechanism of action for this compound is the binding to the D1 quinone-binding protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This binding event blocks the transfer of electrons to plastoquinone, thereby interrupting the photosynthetic process. The inhibition of electron flow leads to the generation of reactive oxygen species, which cause lipid peroxidation and subsequent cell death, manifesting as chlorosis and necrosis of plant tissues.[5]

Signaling Pathway Diagram

G P680 P680 Pheophytin Pheophytin P680->Pheophytin Electron Transfer Qa Qa (Plastoquinone A) Pheophytin->Qa Qb_site Qb Site on D1 Protein Qa->Qb_site Plastoquinone_Pool Plastoquinone Pool Qb_site->Plastoquinone_Pool Inhibition Inhibition of Electron Transfer Light Light Energy Light->P680 Herbicide This compound Herbicide->Qb_site ROS Reactive Oxygen Species (ROS) Production Inhibition->ROS Photosynthesis_Halted Photosynthesis Halted Inhibition->Photosynthesis_Halted Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Death Cell Death (Chlorosis, Necrosis) Lipid_Peroxidation->Cell_Death

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols for evaluating the herbicidal activity of a new active ingredient like this compound. These should be adapted and optimized based on the specific research objectives, target weed species, and crop safety assessments.

Protocol 1: Pre-Emergence Herbicidal Activity Assay

This assay evaluates the effect of the compound on weed germination and emergence.

1. Materials and Reagents:

  • This compound
  • Acetone (B3395972) (analytical grade)
  • Tween® 20 or similar surfactant
  • Distilled water
  • Pots or trays filled with a standardized soil mix
  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
  • Controlled environment growth chamber or greenhouse

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).
  • Preparation of Test Solutions: Create a series of dilutions from the stock solution using a solution of distilled water containing a surfactant (e.g., 0.1% v/v Tween® 20). The final acetone concentration should be kept constant and low (e.g., <1% v/v) across all treatments to avoid phytotoxicity. Include a control group treated with the surfactant solution without the active ingredient.
  • Seed Sowing: Sow a predetermined number of seeds of the target weed species uniformly in the pots/trays at a specified depth.
  • Herbicide Application: Evenly apply a defined volume of each test solution to the soil surface of the corresponding pots/trays.
  • Incubation: Place the treated pots/trays in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.
  • Data Collection: After a specified period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings, measuring shoot and root length, and determining the fresh and dry weight of the emerged plants. Calculate the germination inhibition and growth reduction percentages relative to the control.

Protocol 2: Post-Emergence Herbicidal Activity Assay

This assay evaluates the effect of the compound on established seedlings.

1. Materials and Reagents:

  • Same as Protocol 1
  • Seedlings of target weed species grown to a specific stage (e.g., 2-3 leaf stage)

2. Procedure:

  • Seedling Preparation: Grow the target weed species in pots/trays until they reach the desired growth stage.
  • Preparation of Test Solutions: Prepare test solutions as described in Protocol 1.
  • Herbicide Application: Apply the test solutions as a foliar spray to the seedlings, ensuring uniform coverage. Use a spray shield to prevent soil contamination if desired.
  • Incubation: Return the treated plants to the growth chamber or greenhouse.
  • Data Collection: After a specified period (e.g., 7-14 days), visually assess the phytotoxicity using a rating scale (e.g., 0% = no effect, 100% = complete kill). Measure plant height, and determine fresh and dry weight to quantify the herbicidal effect.

Experimental Workflow Diagram

G cluster_pre Pre-Emergence Workflow cluster_post Post-Emergence Workflow start Start stock_prep Prepare Stock Solution of This compound start->stock_prep pre_emergence Pre-Emergence Assay stock_prep->pre_emergence post_emergence Post-Emergence Assay stock_prep->post_emergence seed_sowing Seed Sowing pre_emergence->seed_sowing seedling_growth Seedling Growth to 2-3 Leaf Stage post_emergence->seedling_growth pre_app Herbicide Application to Soil Surface seed_sowing->pre_app incubation1 Incubation in Controlled Environment pre_app->incubation1 post_app Herbicide Application to Seedlings seedling_growth->post_app incubation2 Incubation in Controlled Environment post_app->incubation2 data_collection1 Data Collection (Germination, Growth) incubation1->data_collection1 data_collection2 Data Collection (Phytotoxicity, Biomass) incubation2->data_collection2 analysis Data Analysis and Efficacy Determination data_collection1->analysis data_collection2->analysis end End analysis->end

Caption: General workflow for evaluating herbicidal activity.

Agrochemical Formulation Development

The development of a stable and effective formulation is critical for the successful application of any herbicide. Based on the properties of other urea-based herbicides, the following formulation types could be considered for this compound.

  • Wettable Powder (WP): A solid formulation where the active ingredient is mixed with inert carriers and surfactants. It is diluted with water before application.

  • Suspension Concentrate (SC): A stable suspension of the solid active ingredient in a liquid (usually water), containing suspending agents, wetting agents, and other adjuvants.

  • Emulsifiable Concentrate (EC): Suitable if the active ingredient has good solubility in a water-immiscible solvent. The concentrate forms an emulsion when mixed with water.

Example Formulation Recipes

The following are representative recipes and are intended as a starting point for formulation development. The specific components and their concentrations will require optimization for this compound.

Table 2: Example Wettable Powder (WP) Formulation

ComponentRoleContent (%)
This compoundActive Ingredient50.0
LignosulfonateDispersing Agent5.0
Alkyl naphthalene (B1677914) sulfonateWetting Agent2.0
Kaolin or SilicaInert Carrierto 100

Table 3: Example Suspension Concentrate (SC) Formulation

ComponentRoleContent (%)
This compoundActive Ingredient40.0
Propylene GlycolAntifreeze5.0
Ethoxylated Tristyrylphenol PhosphateDispersing/Wetting Agent4.0
Xanthan GumThickener/Suspending Agent0.2
Silicone-based DefoamerAntifoaming Agent0.1
BiocidePreservative0.1
WaterSolventto 100

Protocol for SC Formulation Preparation:

  • Mill the active ingredient to the desired particle size.

  • In a separate vessel, dissolve the antifreeze, dispersing/wetting agent, and defoamer in water.

  • Slowly add the milled active ingredient to the aqueous phase under high shear mixing to form a uniform dispersion.

  • Prepare a xanthan gum slurry and add it to the mixture to achieve the desired viscosity.

  • Add the biocide and mix until homogeneous.

Conclusion

This compound presents an interesting scaffold for investigation as a potential herbicide, likely acting through the well-established mechanism of Photosystem II inhibition. While further research is required to determine its specific herbicidal efficacy, crop selectivity, and optimal formulation, the protocols and information provided in these application notes offer a foundational framework for its evaluation. Researchers are encouraged to utilize these guidelines to explore the potential of this and other novel urea derivatives in the development of new weed management solutions.

References

Troubleshooting & Optimization

How to prevent precipitation of 3-Cyclohexyl-1,1-dimethylurea in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 3-Cyclohexyl-1,1-dimethylurea during experiments.

Troubleshooting Guide: Preventing Precipitation

Issue: this compound is precipitating out of solution.

This is a common issue due to the compound's relatively low solubility in aqueous solutions and its tendency to crystallize. Follow these steps to troubleshoot and prevent precipitation:

1. Solvent Selection:

  • Initial Assessment: The hydrophobicity of the cyclohexyl group significantly reduces the aqueous solubility of this compound. Purely aqueous solutions are generally not suitable for achieving high concentrations.

  • Recommended Solvents: Organic solvents are more effective for dissolving this compound. Consider using polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetone, or polar protic solvents like ethanol (B145695) and methanol.

  • Co-solvent Systems: If an aqueous environment is necessary for your experiment, a co-solvent system is highly recommended. Start by dissolving the compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) and then slowly add the aqueous buffer to the desired final concentration.

2. Temperature Control:

  • General Principle: The solubility of most solid organic compounds, including urea (B33335) derivatives, increases with temperature.

  • Practical Application: Gently warming the solvent while dissolving this compound can significantly improve its solubility and prevent precipitation. However, be mindful of the compound's stability at elevated temperatures for prolonged periods. For many urea compounds, it is advised not to heat above 37°C to avoid potential degradation.

  • Caution: Avoid rapid cooling of a saturated solution, as this will likely induce precipitation. Allow the solution to cool to the experimental temperature gradually.

3. pH Adjustment:

  • The effect of pH on the solubility of N-substituted ureas can be complex and is not always significant unless the molecule contains other ionizable groups. For this compound, which is a neutral compound, pH is expected to have a minimal direct effect on its solubility.

4. Concentration Management:

  • Determine Solubility Limits: Before preparing a stock solution, it is crucial to determine the approximate solubility of this compound in your chosen solvent system at the intended experimental temperature. This will help in preparing solutions that are not oversaturated.

  • Work with Dilute Solutions: Whenever possible, work with the lowest effective concentration of the compound to minimize the risk of precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Estimated Solubility Data (based on Cycluron)

Solvent Estimated Solubility at 20°C
Water ~1.1 g/L
Acetone ~67 g/kg
Benzene ~55 g/kg

| Methanol | ~500 g/kg |

Q2: My compound precipitated after adding an aqueous buffer to my organic stock solution. What should I do?

A2: This is a common occurrence when the final concentration of the compound in the mixed solvent system exceeds its solubility limit. To resolve this, you can try the following:

  • Increase the proportion of the organic co-solvent in your final solution.

  • Gently warm the solution to redissolve the precipitate, then allow it to cool slowly to the working temperature.

  • Prepare a more dilute final solution.

Q3: Can I heat the solution to dissolve the compound?

A3: Yes, gentle heating can aid in dissolution. However, it is generally recommended to keep the temperature below 37°C for urea-based compounds to prevent potential degradation, such as carbamylation of proteins if they are present in the solution.

Q4: How does the purity of this compound affect its solubility and precipitation?

A4: Impurities can act as nucleation sites, promoting precipitation even in solutions that are not fully saturated. Using a highly purified compound can help in achieving a stable solution.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and agitate it at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy after creating a calibration curve). This concentration represents the solubility at that temperature.

Protocol 2: Preparation of a Stock Solution
  • Solvent Selection: Choose an appropriate organic solvent in which this compound is highly soluble (e.g., DMSO, ethanol).

  • Dissolution: Weigh the desired amount of the compound and add it to a volumetric flask. Add a portion of the solvent and gently swirl to dissolve. Sonication or gentle warming (below 37°C) can be used to expedite dissolution.

  • Final Volume: Once the compound is fully dissolved, add the solvent to the final volume mark and mix thoroughly.

  • Storage: Store the stock solution as recommended for the compound's stability, often at -20°C or -80°C. Before use, allow the solution to warm to room temperature and check for any signs of precipitation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting start Start: Weigh This compound dissolve Dissolve in minimal organic solvent (e.g., DMSO) start->dissolve add_buffer Slowly add aqueous buffer dissolve->add_buffer check_precipitate Check for precipitation add_buffer->check_precipitate end_stable Stable Solution (Ready for experiment) check_precipitate->end_stable No precipitate_occurs Precipitation Occurs check_precipitate->precipitate_occurs Yes warm Gently warm ( < 37°C ) precipitate_occurs->warm increase_organic Increase organic co-solvent ratio precipitate_occurs->increase_organic dilute Prepare a more dilute solution precipitate_occurs->dilute warm->check_precipitate increase_organic->dissolve dilute->start

Caption: Workflow for preparing and troubleshooting solutions of this compound.

logical_relationship cluster_properties Physicochemical Properties cluster_factors Factors Influencing Solubility cluster_solutions Solutions to Prevent Precipitation compound This compound hydrophobicity High Hydrophobicity (Cyclohexyl group) compound->hydrophobicity low_aq_sol Low Aqueous Solubility hydrophobicity->low_aq_sol use_organic Use Organic Solvents (DMSO, Ethanol) low_aq_sol->use_organic leads to need for use_cosolvent Use Co-solvent System low_aq_sol->use_cosolvent leads to need for solvent Solvent Polarity solvent->use_organic solvent->use_cosolvent temperature Temperature gentle_heat Gentle Heating temperature->gentle_heat concentration Concentration control_conc Control Concentration concentration->control_conc

Caption: Factors influencing the solubility of this compound and corresponding solutions.

Technical Support Center: Optimizing 3-Cyclohexyl-1,1-dimethylurea (Siduron) Concentration for Plant Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective application of 3-Cyclohexyl-1,1-dimethylurea, commonly known as Siduron, in your plant research. This guide provides in-depth information, troubleshooting advice, and detailed protocols to help you determine the optimal concentration of Siduron for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Siduron in plants?

A1: Siduron primarily acts as a root growth inhibitor.[1] Unlike many other substituted urea (B33335) herbicides, it is not a potent inhibitor of photosynthesis.[1] Its main effect is observed during seed germination, where it disrupts root development, leading to the failure of the seedling to establish.[1] It is absorbed by the roots and translocated through the xylem.[1][2]

Q2: What is Siduron's solubility, and how should I prepare a stock solution?

A2: Siduron has low water solubility, which is a critical factor to consider when preparing solutions for experiments. Its solubility in water is approximately 18 mg/L at 25°C. It is more soluble in organic solvents such as ethanol, dimethylacetamide, dimethylformamide, and methylene (B1212753) chloride.[1] For detailed instructions on preparing a stock solution, please refer to the Experimental Protocols section below.

Q3: What are the typical application rates for Siduron in field studies?

A3: In agricultural and turfgrass management settings, Siduron is applied as a pre-emergent herbicide. For newly seeded grass, the recommended rate is 2-6 kg active ingredient per hectare (a.i./ha), while for established turf, it is 8-12 kg/ha .[1] These rates are for field applications and will need to be scaled down significantly for laboratory and greenhouse experiments.

Q4: Is Siduron effective against all types of plants?

A4: No, Siduron is a selective herbicide. It is particularly effective against the germination of weedy grasses like crabgrass (Digitaria spp.). It shows tolerance in many cool-season turfgrasses, such as Kentucky bluegrass, fescue, and bentgrass. However, it can cause injury to warm-season grasses like Bermuda grass.[1]

Troubleshooting Guide

This section addresses common issues that may arise during your experiments with Siduron.

Problem Potential Cause Recommended Solution
Inconsistent or no herbicidal effect at expected concentrations. Improper Activation: Siduron requires soil moisture to be activated and move into the root zone of germinating seeds.Ensure the soil or growth medium is adequately watered (approximately 0.5 inches of water) within a few days of application.
High Organic Matter or Clay Content in Soil: Siduron can bind to organic matter and clay particles, reducing its bioavailability to target plants.Consider increasing the concentration for soils with high organic matter or clay content. A preliminary dose-response experiment on your specific soil type is recommended.
Incorrect Application Timing: Siduron is a pre-emergent herbicide and is most effective when applied before weed seeds germinate.Apply Siduron to the soil or growth medium before planting seeds or the emergence of weeds.
Phytotoxicity symptoms in non-target or desirable plants. Incorrect Dosage: The concentration of Siduron may be too high for the specific plant species being tested.Conduct a dose-response experiment to determine the optimal selective concentration. Start with a lower concentration range if you are seeing damage in your desired plants.
Species Sensitivity: Some desirable plant species may be inherently sensitive to Siduron. For example, Bermuda grass can be injured by its application.[1]Research the known sensitivity of your plant species to Siduron. If information is unavailable, a pilot study with a range of concentrations is crucial.
Uneven Application: Non-uniform application can lead to localized areas of high concentration, causing phytotoxicity.Ensure thorough mixing of Siduron in your application medium (e.g., water for spraying, or soil for incorporation) for even distribution.
Difficulty in dissolving Siduron for stock solution. Low Water Solubility: Siduron has poor solubility in water (18 mg/L).Prepare a stock solution in an appropriate organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before diluting it to the final aqueous concentration. Refer to the Experimental Protocols section for a detailed procedure.
Precipitation of Siduron in the final growth medium. Exceeding Solubility Limit: The final concentration in the aqueous medium may be higher than its solubility limit.Ensure the final concentration of the organic solvent used to dissolve the stock solution is low enough not to be phytotoxic to the plants and that the final Siduron concentration does not exceed its aqueous solubility. Using a surfactant might help in some cases, but its own potential effects on the plants should be evaluated.

Quantitative Data Summary

While specific concentrations for laboratory-based dose-response studies are not widely published in a standardized format, the following table provides a starting point for designing your experiments based on related compounds and field application rates. It is crucial to perform a dose-response curve for your specific plant species and experimental conditions.

Parameter Concentration Range (for consideration in lab studies) Notes
Water Solubility 18 mg/L (at 25°C)This is a key limiting factor for aqueous solution preparation.
Field Application Rate (New Seeding) 2-6 kg a.i./haEquivalent to 0.2-0.6 µg/cm². This can be a starting point for calculating concentrations for soil-based pot experiments.
Field Application Rate (Established Turf) 8-12 kg a.i./haEquivalent to 0.8-1.2 µg/cm².
Related Urea Herbicides (e.g., Diuron) - Effective Concentrations in Aquatic Studies 0.3 - 7.2 µg/LThese values for a related compound suggest that effective concentrations in hydroponic or agar-based systems could be in the low µg/L to mg/L range.

Experimental Protocols

Protocol 1: Preparation of a Siduron Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of Siduron in Dimethylformamide (DMF).

Materials:

  • Siduron (analytical grade)

  • Dimethylformamide (DMF)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Magnetic stirrer and stir bar

  • Fume hood

Procedure:

  • Safety First: Perform all steps in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Weighing: Accurately weigh 100 mg of Siduron using an analytical balance.

  • Dissolving: Transfer the weighed Siduron into a 10 mL volumetric flask.

  • Adding Solvent: Add approximately 5-7 mL of DMF to the volumetric flask.

  • Mixing: Place a small magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the Siduron is completely dissolved.

  • Final Volume: Once dissolved, carefully add DMF to the flask until the bottom of the meniscus reaches the 10 mL mark.

  • Storage: Stopper the flask, label it clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution at 4°C in the dark.

Protocol 2: Determining Effective Concentration via a Root Growth Inhibition Assay

This protocol outlines a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of Siduron on the root growth of a model plant like cress (Lepidium sativum) or a target weed species.

Materials:

  • Siduron stock solution (e.g., 10 mg/mL in DMF)

  • Seeds of the test plant species

  • Petri dishes (9 cm diameter) with filter paper

  • Distilled water

  • Growth chamber or incubator with controlled light and temperature

  • Ruler or image analysis software

Procedure:

  • Prepare a Dilution Series: From your stock solution, prepare a series of working solutions in distilled water. For example, you could aim for final concentrations of 0.1, 0.5, 1, 5, 10, and 50 mg/L. Remember to keep the final concentration of DMF consistent and low across all treatments (including the control) to avoid solvent-induced phytotoxicity (e.g., <0.1%).

  • Plating: Place one sterile filter paper in each Petri dish. Pipette 5 mL of each Siduron working solution (and a control with the same DMF concentration but no Siduron) onto the filter paper, ensuring it is evenly saturated.

  • Sowing Seeds: Place a defined number of seeds (e.g., 10-20) on the moist filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber with controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Data Collection: After a set period (e.g., 5-7 days), measure the primary root length of each seedling.

  • Data Analysis: Calculate the average root length for each concentration. Express the root growth as a percentage of the control. Plot the percentage of root growth inhibition against the logarithm of the Siduron concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

G Siduron's Mechanism of Action in Susceptible Plants Siduron Siduron Application (Pre-emergent) Root_Uptake Absorption by Roots Siduron->Root_Uptake Translocation Translocation via Xylem Root_Uptake->Translocation Meristem Root Apical Meristem Translocation->Meristem PSII Photosystem II Translocation->PSII Cell_Division_Inhibition Inhibition of Cell Division (Mitotic Disruption) Meristem->Cell_Division_Inhibition Primary Target Root_Growth_Inhibition Inhibition of Root Elongation Cell_Division_Inhibition->Root_Growth_Inhibition Seedling_Failure Seedling Establishment Failure Root_Growth_Inhibition->Seedling_Failure Photosynthesis_Inhibition Minor Inhibition of Photosynthesis PSII->Photosynthesis_Inhibition Secondary Effect

Caption: Siduron's primary and secondary mechanisms of action in plants.

G Experimental Workflow for Determining Siduron's Effective Concentration cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Stock_Solution Prepare Siduron Stock Solution (in DMF) Working_Solutions Create Dilution Series (0.1 - 50 mg/L) Stock_Solution->Working_Solutions Plate_Seeds Sow Seeds on Treated Filter Paper Working_Solutions->Plate_Seeds Incubate Incubate under Controlled Conditions Plate_Seeds->Incubate Measure_Roots Measure Primary Root Length Incubate->Measure_Roots Calculate_Inhibition Calculate % Inhibition vs. Control Measure_Roots->Calculate_Inhibition Dose_Response_Curve Plot Dose-Response Curve and Determine IC50 Calculate_Inhibition->Dose_Response_Curve

Caption: Workflow for a root growth inhibition assay to find Siduron's IC50.

G Troubleshooting Logic for Ineffective Siduron Application Start No/Poor Herbicidal Effect Check_Activation Adequate Moisture? Start->Check_Activation Check_Soil High Organic Matter/Clay? Check_Activation->Check_Soil Yes Solution1 Action: Water the Soil Check_Activation->Solution1 No Check_Timing Applied Pre-emergence? Check_Soil->Check_Timing No Solution2 Action: Increase Concentration (Confirm with Dose-Response) Check_Soil->Solution2 Yes Check_Concentration Concentration Too Low? Check_Timing->Check_Concentration Yes Solution3 Action: Re-apply Before Weed Emergence Check_Timing->Solution3 No Solution4 Action: Re-evaluate Dose-Response for Target Species Check_Concentration->Solution4 Yes End Effective Weed Control Check_Concentration->End No, Re-evaluate Other Factors Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A logical flowchart for troubleshooting poor Siduron efficacy.

References

Improving the stability of 3-Cyclohexyl-1,1-dimethylurea stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 3-Cyclohexyl-1,1-dimethylurea stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO is showing signs of precipitation after freeze-thaw cycles. What is happening and how can I prevent this?

A1: Precipitation after freeze-thaw cycles is a common issue for many small molecules dissolved in DMSO. This can be due to the compound's low solubility at colder temperatures or the absorption of water by the solvent, which can reduce the compound's solubility.

To prevent precipitation, it is highly recommended to aliquot your stock solution into single-use volumes.[1][2] This minimizes the need for repeated freeze-thaw cycles. If you observe a precipitate, gently warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved before use.[1] Using anhydrous DMSO for the initial preparation of your stock solution is also a critical step to minimize water absorption.[1]

Q2: I've noticed a decrease in the biological activity of my compound over time, even when stored at -20°C. Could the compound be degrading?

A2: Yes, a loss of biological activity can be an indicator of chemical degradation. While storing at low temperatures slows down degradation, it may not completely prevent it, especially over extended periods. Urea-based compounds can be susceptible to several degradation pathways.

The most reliable way to confirm degradation is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your stock solution.[1] If degradation is confirmed, it is best to prepare a fresh stock solution.

Q3: What are the primary degradation pathways for a substituted urea (B33335) compound like this compound?

A3: While specific data for this compound is not extensively available, substituted ureas can degrade through several mechanisms:

  • Hydrolysis: The amide bond in the urea structure can be susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the formation of cyclohexylamine (B46788) and dimethylamine.[3] The rate of hydrolysis is generally slow but can be accelerated by temperature and pH extremes.[4][5]

  • Thermal Decomposition: At elevated temperatures, substituted ureas can decompose to form isocyanates and amines.[6][7] For this compound, this would likely yield cyclohexyl isocyanate and dimethylamine.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[8][9] For urea-type herbicides, this can involve the loss and oxidation of the alkyl chains.[8]

Q4: What is the best solvent for preparing a stock solution of this compound?

A4: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many non-polar small molecules like this compound.[10] It is crucial to use a high-purity, anhydrous grade of DMSO to prevent solvent-mediated degradation. For aqueous-based experiments, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced toxicity in cellular assays.[1]

Q5: How should I store my this compound stock solutions for optimal stability?

A5: For long-term storage, it is recommended to store aliquoted stock solutions at -80°C. For short-term storage (up to a few weeks), -20°C is generally acceptable.[1][2] To minimize degradation from light, store vials in the dark or use amber-colored vials.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate in stock solution upon thawing Low solubility at colder temperatures; water absorption by solvent.Gently warm the vial to room temperature and vortex to redissolve. Ensure the compound is fully dissolved before use. Use anhydrous solvent for stock preparation.[1]
Loss of biological activity over time Chemical degradation of the compound.Confirm purity of the stock solution using HPLC or LC-MS. If degradation is confirmed, prepare a fresh stock solution. Consider alternative storage conditions (e.g., -80°C, inert gas overlay).[1]
Color change in the stock solution Oxidation or other chemical degradation.Discard the stock solution. Prepare a fresh stock solution and consider storing it under an inert gas (e.g., argon) if the compound is suspected to be oxygen-sensitive.
Inconsistent experimental results Degradation between experiments; repeated freeze-thaw cycles; moisture absorption by solvent.Prepare fresh working solutions for each experiment. Aliquot stock solutions into single-use vials. Use anhydrous solvents and store them properly.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh out the desired amount of this compound. For a 10 mM stock solution, you will need 1.7025 mg per 1 mL of DMSO (Molecular Weight = 170.25 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath may be necessary to facilitate dissolution.

  • Aliquot the stock solution into smaller, single-use, light-protected vials.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol for a Preliminary Stability Assessment using HPLC

Objective: To assess the stability of a this compound stock solution under different storage conditions.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • Temperature-controlled incubators/storage units (4°C, 25°C, 40°C)

  • Light-protected and clear vials

Procedure:

  • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO. This will serve as the time-zero (T=0) reference.

  • Immediately dilute an aliquot of the fresh stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system to determine the initial purity and peak area.

  • Aliquot the remaining stock solution into several vials under different conditions to be tested:

    • -20°C (dark)

    • 4°C (dark)

    • 25°C (dark)

    • 25°C (exposed to ambient light)

    • 40°C (dark - accelerated degradation condition)

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), retrieve one aliquot from each storage condition.

  • Allow the aliquot to come to room temperature and vortex to ensure homogeneity.

  • Dilute and analyze each sample by HPLC under the same conditions as the T=0 sample.

  • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample by comparing the peak areas.

Data Presentation

Table 1: Hypothetical Stability of this compound (10 mM in DMSO) under Various Storage Conditions (as % of Initial Concentration)

Storage ConditionWeek 0Week 1Week 2Week 4Week 8
-20°C (dark)100%99.8%99.5%99.1%98.5%
4°C (dark)100%98.5%97.2%95.0%91.8%
25°C (dark)100%95.3%91.0%83.2%70.1%
25°C (light)100%92.1%85.4%74.5%58.3%
40°C (dark)100%88.7%78.9%62.5%45.2%

Mandatory Visualizations

a cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use Weigh Compound Weigh Compound Add Anhydrous DMSO Add Anhydrous DMSO Weigh Compound->Add Anhydrous DMSO Vortex to Dissolve Vortex to Dissolve Add Anhydrous DMSO->Vortex to Dissolve Aliquot into Vials Aliquot into Vials Vortex to Dissolve->Aliquot into Vials -80°C (Long-term) -80°C (Long-term) Aliquot into Vials->-80°C (Long-term) Store -20°C (Short-term) -20°C (Short-term) Aliquot into Vials->-20°C (Short-term) Store Thaw Aliquot Thaw Aliquot -80°C (Long-term)->Thaw Aliquot -20°C (Short-term)->Thaw Aliquot Prepare Working Solution Prepare Working Solution Thaw Aliquot->Prepare Working Solution Perform Assay Perform Assay Prepare Working Solution->Perform Assay

Caption: Workflow for preparing and using stock solutions.

b cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis Hydrolysis Compound->Hydrolysis Water, Acid/Base Thermal Decomposition Thermal Decomposition Compound->Thermal Decomposition Heat Photodegradation Photodegradation Compound->Photodegradation Light/UV Cyclohexylamine + Dimethylamine Cyclohexylamine + Dimethylamine Hydrolysis->Cyclohexylamine + Dimethylamine Cyclohexyl isocyanate + Dimethylamine Cyclohexyl isocyanate + Dimethylamine Thermal Decomposition->Cyclohexyl isocyanate + Dimethylamine Oxidized Products Oxidized Products Photodegradation->Oxidized Products

Caption: Potential degradation pathways.

c Start Inconsistent Results? Check_Precipitate Visible Precipitate or Color Change? Start->Check_Precipitate Check_Activity Loss of Biological Activity? Check_Precipitate->Check_Activity No Action_Redissolve Warm and Vortex Check_Precipitate->Action_Redissolve Yes Action_HPLC Analyze by HPLC/LC-MS Check_Activity->Action_HPLC Yes End Problem Resolved Check_Activity->End No Action_Redissolve->End Check_Degradation Degradation Confirmed? Action_HPLC->Check_Degradation Action_Fresh_Stock Prepare Fresh Stock Check_Degradation->Action_Fresh_Stock Yes Action_Review_Handling Review Handling (Aliquoting, Solvent) Check_Degradation->Action_Review_Handling No Action_Fresh_Stock->End Action_Review_Handling->End

Caption: Troubleshooting decision tree.

References

Troubleshooting unexpected results in experiments with 3-Cyclohexyl-1,1-dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Cyclohexyl-1,1-dimethylurea

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound or other substituted urea (B33335) compounds in experimental settings. Given the limited specific biological data for this exact compound, this guide focuses on common issues related to its chemical class, such as solubility, stability, and potential mechanisms of action.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 31468-12-9[1]
Molecular Formula C₉H₁₈N₂O[1]
Molecular Weight 170.25 g/mol [1]
Melting Point 157.20 °C[1]
Boiling Point 328.60 °C[1]
SMILES CN(C)C(=O)NC1CCCCC1[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential biological activity?

A1: this compound is a substituted urea compound. While specific biological applications are not well-documented in the literature, compounds of this class have a wide range of biological activities.[2] Many substituted ureas are known to act as potent enzyme inhibitors.[2][3] For example, numerous urea-based herbicides function by inhibiting Photosystem II (PSII) in plants and algae, effectively blocking photosynthetic electron transport.[4][5][6] In drug development, diaryl ureas are a well-known class of kinase inhibitors.[2] Therefore, when working with this compound, it may be prudent to consider assays related to photosynthesis inhibition or kinase activity.

Q2: I am having trouble dissolving the compound in my aqueous assay buffer. What is the recommended procedure?

A2: Poor aqueous solubility is a common challenge with substituted urea compounds.[2] The recommended approach is to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock into your aqueous medium.[7][8] It is critical to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[9] If precipitation still occurs upon dilution, try lowering the concentration of the DMSO stock solution.[9]

Q3: How can I determine the solubility of my compound in different solvents?

A3: You can experimentally determine the solubility by preparing serial dilutions of your compound in the desired solvent (e.g., cell culture medium with 0.5% DMSO) and measuring the turbidity using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >500 nm).[7] The point at which turbidity increases indicates that the solubility limit has been exceeded. You can use the table below to log your experimental findings.

Solvent System (e.g., RPMI + 10% FBS + 0.5% DMSO)Maximum Soluble Concentration (µM)Observations (e.g., Clear, Precipitate, Hazy)

Q4: I suspect the compound is degrading in my cell culture medium during a multi-day experiment. How can I check for and prevent this?

A4: Substituted ureas can be susceptible to hydrolysis over time, although the rate is typically slow.[10] To minimize degradation, always prepare fresh dilutions from a frozen stock solution immediately before each experiment.[9] Store stock solutions in small, single-use aliquots at -20°C or -80°C and protect them from light.[9] To test for degradation, you can include a "compound-only" control well (media with the compound but no cells) and analyze its integrity at the end of the experiment using an analytical method like HPLC, if available.[9]

Troubleshooting Guides

Issue 1: Unexpected Compound Precipitation in Assay Plates

Question: I dissolved my compound in DMSO, but it precipitates when added to the cell culture medium. How does this affect my results and how can I fix it?

Answer: Precipitation is a critical issue because the effective concentration of your compound in solution becomes unknown, leading to inaccurate dose-response curves and potentially false-negative results.[11] The precipitate itself can also interfere with assay readouts or cause cell stress.

G start Start: Compound Precipitates in Aqueous Medium check_dmso Verify Final DMSO Concentration start->check_dmso dmso_high Is DMSO > 0.5%? check_dmso->dmso_high reduce_dmso Action: Lower final DMSO to ≤0.5% dmso_high->reduce_dmso Yes check_stock Lower Stock Concentration dmso_high->check_stock No end_goal Result: Homogeneous Solution & Reliable Data reduce_dmso->end_goal test_solubility Action: Prepare a less concentrated stock in DMSO check_stock->test_solubility warm_media Pre-warm Media test_solubility->warm_media warm_action Action: Ensure assay medium is at 37°C before adding compound stock warm_media->warm_action warm_action->end_goal

Caption: A logical workflow for troubleshooting compound precipitation.

Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)

Question: My IC50 values are highly variable between experiments using an MTT assay. What could be the cause?

Answer: Variability can stem from several sources, including compound interference with the assay chemistry or inconsistent experimental conditions.

1. Direct Assay Interference: Urea-based compounds can sometimes chemically react with tetrazolium salts (like MTT) or interfere with the absorbance reading.[9][11]

  • Troubleshooting Step: Run a "cell-free" control. Add your compound to the culture medium without cells and proceed with the assay as usual.[9] If you observe a color change or a significant absorbance reading, it indicates direct interference.
  • Solution: Switch to an orthogonal assay that relies on a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures metabolic activity, or a Crystal Violet assay which measures cell number by staining DNA.[9]

2. Inconsistent Cell Seeding: Uneven cell numbers across wells is a common source of variability.[12][13]

  • Troubleshooting Step: Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension thoroughly between plating wells.
  • Solution: Avoid using the outer wells of the plate, which are more prone to evaporation (the "edge effect").[11] Fill outer wells with sterile PBS or media.

3. Temperature Gradients: If the assay plate is not at a uniform temperature when reagents are added, reaction rates can differ across the plate.[11]

  • Solution: Allow plates and reagents to equilibrate to room temperature for at least 30 minutes before adding reagents.[11]

Issue 3: Confirming the Mechanism of Action (Hypothesized PSII Inhibition)

Question: I hypothesize that my compound inhibits Photosystem II (PSII). What experiments can I perform to confirm this?

Answer: If you are working with plant cells, algae, or isolated chloroplasts, you can use several established methods to test for PSII inhibition. The primary mechanism of PSII-inhibiting herbicides is blocking the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) at the D1 protein.[4]

G cluster_PSII Photosystem II (PSII) Reaction Center P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Primary Quinone) Pheo->QA e- QB QB (Secondary Quinone) QA->QB e- ETC To Electron Transport Chain QB->ETC e- Light Light (Photon) Light->P680 Compound 3-Cyclohexyl- 1,1-dimethylurea (Hypothesized) Compound->QB Binds to D1 protein, blocks QB site

Caption: Hypothesized binding of a urea compound to the QB site of the D1 protein in PSII.

Experimental Protocols

Protocol: Chlorophyll (B73375) a Fluorescence Assay for PSII Inhibition

This protocol provides a general method for assessing PSII inhibition in algae using chlorophyll fluorescence, a highly sensitive indicator of photosynthetic health.[4]

Objective: To determine if this compound inhibits PSII electron transport.

Principle: PSII inhibitors block the electron flow from QA to QB. This "traffic jam" of electrons causes a rapid increase in chlorophyll fluorescence yield, which can be measured with a fluorometer.[4]

Materials:

  • Algal culture (e.g., Desmodesmus subspicatus) in the exponential growth phase.

  • This compound stock solution in DMSO.

  • Known PSII inhibitor as a positive control (e.g., Diuron).[5]

  • Vehicle control (DMSO).

  • Pulse-Amplitude-Modulation (PAM) fluorometer.

  • 96-well black, clear-bottom microplates.

Methodology:

  • Preparation: Adjust the algal culture to a standardized chlorophyll concentration.

  • Compound Addition: Dispense the algal suspension into the wells of the 96-well plate. Add the test compound, positive control (Diuron), and vehicle control (DMSO) to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Incubation: Incubate the plate in the dark for a defined period (e.g., 30-60 minutes) to allow for compound binding.

  • Measurement: Use a PAM fluorometer to measure the chlorophyll fluorescence parameters. The key parameter to observe is the maximum quantum yield of PSII (Fv/Fm) or the effective quantum yield (ΦPSII).

  • Data Analysis: A decrease in Fv/Fm or ΦPSII in the presence of the compound indicates inhibition of PSII. Plot the fluorescence parameter against the compound concentration to determine an IC50 value.

Expected Results:

  • Vehicle Control: High Fv/Fm value, indicating healthy photosynthetic activity.

  • Positive Control (Diuron): Dose-dependent decrease in Fv/Fm, confirming the assay is working.

  • Test Compound: If the compound is a PSII inhibitor, it will cause a dose-dependent decrease in Fv/Fm similar to the positive control.

References

Impact of pH on the activity of 3-Cyclohexyl-1,1-dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyclohexyl-1,1-dimethylurea. The information provided addresses common challenges and experimental considerations, with a focus on the impact of pH on the compound's activity and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound is a chemical compound with the molecular formula C9H18N2O.[1][2] It is primarily used in industrial processes and as a reagent for the synthesis of amides from carboxylic acids.[1] While it is a component of the atypical antipsychotic drug Cariprazine, its independent biological activity is not extensively documented in publicly available literature.[3]

Q2: What is the general stability of this compound in aqueous solutions?

Substituted ureas can undergo hydrolysis in aqueous solutions. The stability of urea-based compounds is generally highest in the neutral to slightly acidic pH range (pH 4-8).[4] Extreme pH values (below pH 2 and above pH 12) can significantly increase the rate of hydrolysis.[5] It is also noted that this compound reacts with water, which can affect its stability over time in aqueous buffers.[1][6]

Q3: How does pH affect the potential activity of this compound?

The effect of pH on the activity of this compound will largely depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, its apparent activity can be influenced by:

  • The ionization state of the compound: The pKa of the compound will determine its charge at a given pH, which can affect its binding to the target.

  • The ionization state of the target: The activity of enzymes and receptors is often pH-dependent due to the ionization of amino acid residues in the active or binding site.

  • The stability of the compound: As mentioned, the compound may degrade at certain pH values, leading to a decrease in its effective concentration over the course of an experiment.

Q4: Are there any known pKa values for this compound?

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Potential Cause Troubleshooting Steps
pH-induced degradation of the compound. 1. Prepare fresh stock solutions of the compound for each experiment. 2. Assess the stability of the compound in your assay buffer at the experimental pH over the time course of the assay. This can be done using techniques like HPLC. 3. If degradation is observed, consider using a buffer system where the compound is more stable (typically pH 4-8 for ureas).[4]
Suboptimal pH for target activity. 1. Determine the optimal pH for your specific biological target (e.g., enzyme, receptor) from literature or through preliminary experiments. 2. If the optimal pH for the target is outside the stable range for the compound, a compromise may be necessary, or the experiment should be designed to minimize the incubation time.
Poor solubility of the compound. 1. Ensure the compound is fully dissolved in the stock solution. Sonication may be helpful. 2. Check for precipitation of the compound in the final assay buffer. 3. The solubility of the compound may be pH-dependent. Test solubility at different pH values.
Issue 2: Poor reproducibility of experimental results.
Potential Cause Troubleshooting Steps
Variability in buffer pH. 1. Calibrate the pH meter before preparing buffers. 2. Prepare all buffers for a set of experiments from the same stock solutions. 3. Verify the final pH of the assay medium after all components have been added.
Age of compound solutions. 1. Due to potential hydrolysis, always use freshly prepared solutions of this compound. 2. If storing stock solutions, do so at low temperatures (e.g., -20°C or -80°C) and for a limited time. Perform a stability check on stored solutions.

Experimental Protocols

Protocol 1: General Procedure for Testing the pH-Dependent Activity of an Enzyme Inhibitor

This protocol provides a general framework for assessing the impact of pH on the inhibitory activity of a compound like this compound.

Materials:

Procedure:

  • Buffer Preparation: Prepare a set of buffers with overlapping pH ranges to cover the desired experimental pH spectrum.

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in a suitable buffer, ensuring their stability.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to working concentrations in each of the assay buffers.

  • Assay Setup: In a 96-well plate, for each pH value, set up reactions containing the buffer, the enzyme, and varying concentrations of the inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

  • Reaction Initiation: Start the reaction by adding the substrate.

  • Data Acquisition: Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor at each pH.

Data Presentation:

The results can be summarized in a table to facilitate comparison.

pHIC50 of this compound (µM)
5.0Example Value
6.0Example Value
7.0Example Value
7.4Example Value
8.0Example Value

Visualizations

Troubleshooting Workflow for pH-Related Inconsistent Results

G start Inconsistent Results Observed check_compound_stability Assess Compound Stability at Assay pH start->check_compound_stability is_stable Is Compound Stable? check_compound_stability->is_stable check_target_ph_optimum Verify Optimal pH for Biological Target is_stable->check_target_ph_optimum Yes use_fresh_solutions Use Freshly Prepared Compound Solutions is_stable->use_fresh_solutions No is_optimal Is Assay pH Optimal for Target? check_target_ph_optimum->is_optimal check_buffer_prep Review Buffer Preparation and pH Measurement is_optimal->check_buffer_prep Yes adjust_ph Adjust Assay pH or Find Compromise is_optimal->adjust_ph No recalibrate_ph_meter Recalibrate pH Meter and Use Fresh Buffers check_buffer_prep->recalibrate_ph_meter end_node Re-run Experiment use_fresh_solutions->end_node adjust_ph->end_node recalibrate_ph_meter->end_node

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Workflow for Determining pH Optimum

G start Define pH Range prep_buffers Prepare Buffers at Different pH Values start->prep_buffers run_assays Run Activity/Inhibition Assays at Each pH prep_buffers->run_assays measure_activity Measure Activity or IC50 run_assays->measure_activity plot_data Plot Activity/IC50 vs. pH measure_activity->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Caption: Workflow for determining the optimal pH for an assay.

References

Technical Support Center: Troubleshooting Off-Target Effects of 3-Cyclohexyl-1,1-dimethylurea in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who may be encountering unexpected or off-target effects when using 3-Cyclohexyl-1,1-dimethylurea (CDU) in cellular assays. This document provides troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help identify and characterize these effects.

Introduction: Understanding this compound

This compound belongs to the substituted urea (B33335) class of chemical compounds. It is important to note that many compounds with this scaffold are utilized as herbicides. Their primary mechanism of action in plants is the inhibition of photosystem II (PSII), a key complex in photosynthesis.[1][2][3][4] As mammalian cells do not possess photosystem II, any biological activity observed in these systems is, by definition, an off-target effect.

Observed effects in mammalian cellular assays could stem from a variety of interactions, including non-specific cytotoxicity, interference with assay components, or interaction with an unrelated molecular target. This guide will help you dissect these possibilities.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant decrease in cell viability in my assay when I treat with this compound. What is the likely cause?

A1: Given that the primary target of many urea-based compounds is absent in your cells, the observed effect is likely due to general cytotoxicity. At certain concentrations, small molecules can disrupt cellular processes, leading to cell death. It is crucial to determine the cytotoxic concentration range and compare it to the concentrations where you observe your effect of interest.

Q2: Could this compound be directly interfering with my assay's detection method (e.g., fluorescence, luminescence)?

A2: Yes, this is a common artifact. The compound might absorb light at the excitation or emission wavelengths of your fluorophores, or it could directly inhibit reporter enzymes like luciferase. It is essential to run control experiments to rule out such interference.

Q3: Are there any known mammalian off-targets for compounds with a similar chemical structure?

A3: While direct targets for this compound in mammalian cells are not well-documented in publicly available literature, a related compound, 1,3-dicyclohexylurea (B42979) (DCU), is a known inhibitor of soluble epoxide hydrolase (sEH).[5] The sEH enzyme is involved in the metabolism of signaling lipids. This highlights the possibility that CDU could interact with specific enzymes or receptors in mammalian cells, although this would require experimental validation.

Q4: How can I differentiate between a specific off-target effect and non-specific cytotoxicity?

A4: A key indicator is the concentration at which the effect occurs. A specific effect should ideally be observed at concentrations significantly lower than those causing broad cytotoxicity. A steep dose-response curve for your effect of interest, coupled with a shallow cytotoxicity curve, can suggest specificity. Further validation through secondary assays and testing in different cell lines is also recommended.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability

This workflow will guide you in determining if your observed effect is due to general cytotoxicity.

G start Start: Unexpected decrease in cell viability observed step1 Perform a dose-response cytotoxicity assay (e.g., MTT, CellTiter-Glo) using a broad range of CDU concentrations. start->step1 step2 Determine the CC50 (50% cytotoxic concentration). step1->step2 step3 Compare the CC50 to the EC50 (50% effective concentration) from your primary assay. step2->step3 decision Is CC50 >> EC50? step3->decision outcome1 Conclusion: The observed effect is likely a specific off-target effect. Proceed to 'Characterizing a Potential Off-Target Effect'. decision->outcome1 Yes outcome2 Conclusion: The observed effect is likely due to general cytotoxicity. Consider using lower, non-toxic concentrations. decision->outcome2 No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: Potential Assay Interference

Use this guide to check if this compound is interfering with your assay's readout.

G start Start: Suspected assay interference step1 Run your assay in a cell-free system. - For luminescence assays, mix CDU with the luciferase enzyme and its substrate. - For fluorescence assays, mix CDU with the fluorophore. start->step1 step2 Measure the signal at various CDU concentrations. step1->step2 decision Is there a dose-dependent change in the signal? step2->decision outcome1 Conclusion: The compound interferes with the assay readout. Consider alternative detection methods or counter-screening. decision->outcome1 Yes outcome2 Conclusion: The compound does not appear to interfere with the assay readout. decision->outcome2 No

Caption: Workflow to test for assay signal interference.

Quantitative Data Summary

As there is a lack of published data on the specific biological activity of this compound in mammalian cells, we provide the following template tables for you to populate with your own experimental results.

Table 1: User-Generated Data for this compound Activity

Assay TypeCell LineEndpoint MeasuredEC50 / IC50 (µM)CC50 (µM)Therapeutic Window (CC50/EC50)
Primary Assaye.g., HEK293e.g., Reporter Gene
Cytotoxicity Assaye.g., HEK293e.g., ATP LevelsN/A
Secondary Assaye.g., A549e.g., Protein Phosphorylation

Table 2: Mechanism of Action for Common Classes of Urea-Based Herbicides

Herbicide ClassPrimary TargetEffect in Plants
PhenylureasPhotosystem II (D1 protein)Inhibition of electron transport in photosynthesis.[3]
SulfonylureasAcetolactate Synthase (ALS)Inhibition of branched-chain amino acid synthesis.

Hypothetical Off-Target Signaling Pathway

While not confirmed for this compound, a related compound, 1,3-dicyclohexylurea, inhibits soluble epoxide hydrolase (sEH).[5] The diagram below illustrates this pathway to provide a conceptual framework for how a urea compound could have a specific off-target effect in mammalian cells.

G CDU This compound (Hypothetical) sEH Soluble Epoxide Hydrolase (sEH) CDU->sEH Inhibition DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Produces EETs Epoxyeicosatrienoic Acids (EETs) EETs->sEH Metabolized by inflammation Anti-inflammatory Effects EETs->inflammation

Caption: Hypothetical inhibition of the sEH pathway by a urea compound.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (CDU) stock solution in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of CDU in complete medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (solvent only).

  • Remove the old medium from the cells and add 100 µL of the CDU dilutions to the respective wells.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the CDU concentration to determine the CC50.

Protocol 2: Luciferase Interference Assay (Cell-Free)

Objective: To determine if this compound directly inhibits luciferase activity.

Materials:

  • Luciferase assay buffer

  • Recombinant luciferase enzyme

  • Luciferin (B1168401) substrate

  • This compound (CDU) stock solution

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of CDU in the luciferase assay buffer. Include a vehicle control.

  • In each well of the 96-well plate, add the CDU dilution (or vehicle).

  • Add the recombinant luciferase enzyme to each well and incubate for 15-30 minutes at room temperature.

  • Prepare the luciferin substrate according to the manufacturer's instructions.

  • Inject the luciferin substrate into each well and immediately measure the luminescence using a luminometer.

  • Calculate the percentage of luciferase activity relative to the vehicle control and plot against the CDU concentration. A dose-dependent decrease in luminescence indicates direct inhibition of the enzyme.

References

Forced degradation studies for ureas to identify potential degradants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on urea-containing compounds to identify potential degradants.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing forced degradation studies on urea-containing drug substances?

Forced degradation, or stress testing, is a critical component of the drug development process, as stipulated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2][3] The primary goals are:

  • To identify potential degradation products: This helps in understanding the intrinsic stability of the drug molecule.[1][2]

  • To elucidate degradation pathways: Mapping how the molecule breaks down under various stress conditions provides insights into its chemical behavior.[1]

  • To develop and validate stability-indicating analytical methods: The generated degradants are used to demonstrate the specificity of analytical methods, ensuring they can separate and quantify the active pharmaceutical ingredient (API) from its impurities.[1][4]

  • To inform formulation and packaging development: Understanding the molecule's lability to heat, light, moisture, and pH helps in designing a stable drug product and selecting appropriate packaging.[1][2]

Q2: What are the typical stress conditions applied in forced degradation studies for ureas?

Based on ICH guidelines, a comprehensive forced degradation study should expose the urea-containing compound to a variety of stress conditions to simulate potential environmental exposures.[2][3] These typically include:

  • Acid Hydrolysis: Treatment with acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][3]

  • Base Hydrolysis: Exposure to bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1][3]

  • Oxidation: The use of oxidizing agents, with hydrogen peroxide (H₂O₂) being the most common.

  • Thermal Degradation: Exposing the solid or solution form of the drug substance to high temperatures.[5]

  • Photodegradation: Exposing the drug substance to controlled light sources that emit both visible and ultraviolet (UV) radiation, as specified in ICH guideline Q1B.[6][7][8][9][10]

Q3: What are the common degradation products of urea-containing compounds?

The urea (B33335) functional group and adjacent moieties in a drug molecule are susceptible to various degradation pathways. Common degradants include:

  • Hydrolytic Degradation: Urea and its derivatives, such as sulfonylureas, are known to hydrolyze. This often results in the cleavage of the urea linkage to form corresponding amines and, in the case of sulfonylureas, sulfonamides, with the release of carbon dioxide.[11][12]

  • Thermal Degradation: Upon heating, urea can decompose to form ammonia (B1221849) and isocyanic acid. The isocyanic acid can further react with intact urea to form impurities like biuret, triuret, and cyanuric acid.[5][13]

  • Oxidative Degradation: In complex molecules like poly(etherurethane ureas), oxidation can lead to the cleavage of ether and urethane (B1682113) linkages.[14] For simpler urea-containing drugs, oxidation might target other susceptible functional groups in the molecule.

  • Photolytic Degradation: Photodegradation can involve complex radical-mediated processes, leading to oxidation of side chains, hydroxylation of aromatic rings, and other structural modifications.[11]

Troubleshooting Guide

Issue 1: Poor or No Degradation Observed

Problem: After exposing the urea-containing compound to stress conditions, the desired level of degradation (typically 5-20%) is not achieved.[3]

Possible Causes and Solutions:

Possible Cause Suggested Solution
Stress conditions are too mild. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. For hydrolytic studies, if no degradation is seen at room temperature, the temperature can be increased to 50-60°C.[3]
The drug substance is highly stable. If no degradation is observed even under forcing conditions more severe than accelerated stability testing, the study can be concluded, as this indicates high stability of the molecule.[1]
Poor solubility of the drug substance in the stress medium. For hydrolytic studies, if the compound has low aqueous solubility, consider using a co-solvent. Ensure the co-solvent is inert and does not interfere with the analysis.[1]

Issue 2: Excessive Degradation (>20%)

Problem: The stress conditions are too harsh, leading to more than 20% degradation of the active pharmaceutical ingredient. This can result in the formation of secondary and tertiary degradants that may not be relevant to real-world stability.[1][3]

Possible Causes and Solutions:

Possible Cause Suggested Solution
Stress conditions are too aggressive. Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. The goal is to achieve a level of degradation that is sufficient for method validation without completely destroying the parent molecule.
High reactivity of the drug substance. For highly labile compounds, perform time-point studies to find the optimal duration that yields the target degradation level.

Issue 3: Poor Mass Balance

Problem: The sum of the assay of the parent drug and the percentage of all degradation products is not close to 100% (a good mass balance is generally considered to be within 95-105%).[15][16]

Possible Causes and Solutions:

Possible Cause Suggested Solution
Formation of non-UV active degradants. If using a UV detector, some degradants may lack a chromophore and will not be detected.[17] Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to identify non-UV active species.
Formation of volatile degradants. Degradation may produce volatile compounds that are lost during sample preparation or analysis. Headspace gas chromatography (GC) can be used to analyze for volatile impurities.[16]
Degradants are not eluted from the analytical column. The degradation products may be too polar or too non-polar to be eluted with the current chromatographic method. Modify the mobile phase composition, gradient, or column chemistry.[15]
Co-elution of the parent peak and impurities. The analytical method may not have sufficient resolution to separate all degradants from the main peak. Optimize the HPLC method (e.g., change the column, mobile phase, or gradient).[15] Peak purity analysis using a photodiode array (PDA) detector can help identify co-eluting peaks.[16]
Differences in detector response factors. The response of the detector to the degradants may be different from that of the parent compound, leading to inaccurate quantification.[15] If the structures of the degradants are known, synthesize them and determine their individual response factors for accurate quantification.
Incomplete extraction or adsorption of degradants. Degradation products might be poorly soluble in the diluent or may adsorb to vials or other surfaces.[15] Optimize the sample preparation procedure, including the choice of solvent and extraction technique.

Experimental Protocols

The following are generalized protocols for forced degradation studies on a urea-containing drug substance. The specific conditions should be optimized based on the stability of the molecule.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent and ConcentrationTemperatureDuration
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature / 50-60°CUp to 7 days[3]
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature / 50-60°CUp to 7 days[3]
Oxidation 3% to 30% H₂O₂Room TemperatureUp to 24 hours[1]
Thermal (Solid) Dry Heat (e.g., 80°C)80°CUp to 7 days
Thermal (Solution) Reflux in purified water80-100°CUp to 7 days
Photostability Light source emitting visible and UVAmbientOverall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter[6][8][9][10]

Note: A control sample (unstressed) should be analyzed alongside the stressed samples for comparison.

Data Presentation

Table 2: Example Summary of Forced Degradation Results

Stress Condition% Degradation of APINumber of DegradantsRRT of Major DegradantsMass Balance (%)
0.1 M HCl, 60°C, 24h12.520.75, 1.1598.9
0.1 M NaOH, RT, 48h8.210.88100.5
10% H₂O₂, RT, 8h15.130.65, 0.92, 1.2497.6
Dry Heat, 80°C, 7d5.521.35 (Biuret), 1.50 (Triuret)99.2
Photostability9.820.80, 1.1098.5
Control<0.10-100.0

RRT = Relative Retention Time

Visualizations

Forced_Degradation_Workflow cluster_planning 1. Planning and Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation and Reporting API Select API Batch Acid Acid Hydrolysis (e.g., 0.1M HCl) Base Base Hydrolysis (e.g., 0.1M NaOH) Oxidation Oxidation (e.g., 3% H2O2) Thermal Thermal Stress (e.g., 80°C) Photo Photostability (ICH Q1B) Method Develop Preliminary Analytical Method Analyze Analyze Stressed Samples (e.g., HPLC-PDA/MS) Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Quantify Quantify Degradation and Impurities Analyze->Quantify MassBalance Calculate Mass Balance Quantify->MassBalance Identify Identify and Characterize Significant Degradants MassBalance->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Report Report Findings Pathway->Report Hydrolytic_Degradation_Pathway cluster_acid Acid Hydrolysis (H+) cluster_base Base Hydrolysis (OH-) UreaDrug Urea-Containing Drug (R1-NH-CO-NH-R2) ProtonatedUrea Protonated Urea Intermediate UreaDrug->ProtonatedUrea H+ Carbamate Carbamate Intermediate UreaDrug->Carbamate OH- Amine1_acid Amine 1 (R1-NH2) ProtonatedUrea->Amine1_acid H2O Amine2_acid Amine 2 (R2-NH2) ProtonatedUrea->Amine2_acid H2O CO2_acid CO2 ProtonatedUrea->CO2_acid H2O Amine1_base Amine 1 (R1-NH2) Carbamate->Amine1_base Amine2_base Amine 2 (R2-NH2) Carbamate->Amine2_base CO2_base CO2 Carbamate->CO2_base

References

Validation & Comparative

A Comparative Analysis of the Herbicidal Activity of 3-Cyclohexyl-1,1-dimethylurea and Diuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal properties of two substituted urea (B33335) compounds: 3-Cyclohexyl-1,1-dimethylurea (also known as Cycluron) and Diuron. Both herbicides are recognized for their role as inhibitors of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants. This document synthesizes available data on their mechanism of action, herbicidal spectrum, and physicochemical properties, and provides a standardized protocol for evaluating their efficacy.

Mechanism of Action: Inhibition of Photosystem II

Both this compound and Diuron share a common primary mechanism of action. They disrupt photosynthesis by binding to the D1 quinone-binding protein within the Photosystem II complex located in the thylakoid membranes of chloroplasts. This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby inhibiting the production of ATP and NADPH, which are essential for carbon fixation. The ultimate result is the cessation of plant growth, leading to chlorosis, necrosis, and eventual death of the susceptible plant.

G cluster_photosynthesis Photosynthetic Electron Transport Chain cluster_herbicides Herbicidal Action PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo e- QA QA Pheo->QA e- QB QB (D1 Protein) QA->QB e- Cytb6f Cytochrome b6f QB->Cytb6f e- PC Plastocyanin Cytb6f->PC e- PSI Photosystem I (PSI) PC->PSI e- Fd Ferredoxin PSI->Fd e- NADPH NADP+ Reductase Fd->NADPH e- Herbicides This compound Diuron Herbicides->QB Inhibition

Figure 1: Mechanism of action of this compound and Diuron as Photosystem II inhibitors.

Comparative Data Summary

Direct comparative studies with quantitative data on the herbicidal efficacy of this compound and Diuron are limited in publicly available literature. This compound is noted in some sources as an obsolete herbicide, which may account for the scarcity of recent research. The following tables summarize the available physicochemical and herbicidal activity data for each compound. It is important to note that the herbicidal activity data presented below is not from head-to-head comparative trials and should be interpreted with caution.

Table 1: Physicochemical Properties

PropertyThis compoundDiuron
CAS Number 2163-69-1330-54-1
Molecular Formula C₁₁H₂₂N₂OC₉H₁₀Cl₂N₂O
Molecular Weight 198.31 g/mol 233.09 g/mol
Water Solubility 1100 mg/L at 20°C[1]42 mg/L at 25°C
Log P (Octanol-Water Partition Coefficient) 2.84[1]2.85
Vapor Pressure 1.3 x 10⁻⁴ Pa at 25°C1.1 x 10⁻⁶ Pa at 25°C

Table 2: Herbicidal Activity Profile

FeatureThis compound (Cycluron)Diuron
General Spectrum Pre-emergent control of annual weeds.[1]Pre- and post-emergent control of a wide variety of annual and perennial broadleaf and grassy weeds.
Example Weeds Controlled Chickweed, Groundsel.[1]Pigweed, Lambsquarters, Crabgrass, Barnyardgrass.
Example Crop Applications Formerly used in vegetables (carrots, spinach, onions), sunflowers, and forestry.[1]Cotton, sugarcane, citrus, alfalfa, and non-crop areas.
Quantitative Efficacy Data (Example) Data on specific ED₅₀ or IC₅₀ values are not readily available in recent literature.IC₅₀ for inhibition of quantum yield in Halophila ovalis has been studied.

Experimental Protocol: Whole-Plant Dose-Response Bioassay

The following is a generalized protocol for conducting a whole-plant dose-response bioassay in a greenhouse setting to determine and compare the effective dose for 50% growth inhibition (ED₅₀) of this compound and Diuron.

G cluster_setup Experiment Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis A 1. Seed Germination & Seedling Growth (Target Weed Species) B 2. Transplanting (Uniform seedlings into pots) A->B C 3. Herbicide Preparation (Serial dilutions of each compound) B->C D 4. Herbicide Application (Foliar spray at 2-4 leaf stage) C->D E 5. Incubation (Greenhouse for 21 days) D->E F 6. Data Collection (Visual injury rating, biomass measurement) E->F G 7. Data Analysis (Dose-response curve fitting to determine ED50) F->G

Figure 2: Workflow for a whole-plant dose-response bioassay.

1. Plant Material and Growth Conditions:

  • Seed Source: Obtain certified seeds of a susceptible target weed species (e.g., Amaranthus retroflexus - Redroot Pigweed).

  • Germination: Sow seeds in trays containing a standard greenhouse potting mix.

  • Growth Environment: Maintain the trays in a greenhouse with controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

  • Transplanting: Once seedlings reach the 1-2 leaf stage, transplant uniform and healthy seedlings into individual pots (e.g., 10 cm diameter) filled with the same potting mix.

2. Herbicide Treatment:

  • Herbicide Stock Solutions: Prepare stock solutions of this compound and Diuron in an appropriate solvent (e.g., acetone (B3395972) with a surfactant).

  • Dose Range: Create a series of dilutions to achieve a range of application rates that are expected to cause between 10% and 90% growth inhibition. A logarithmic dose series is recommended. Include a control group treated only with the solvent and surfactant.

  • Application: When the plants reach the 2-4 leaf stage, apply the herbicide treatments using a calibrated laboratory sprayer to ensure uniform coverage.

3. Data Collection and Analysis:

  • Incubation: Return the treated plants to the greenhouse and arrange them in a randomized complete block design.

  • Assessment: After a predetermined period (e.g., 21 days after treatment), assess the plants.

    • Visual Injury Rating: Score the plants on a scale of 0% (no injury) to 100% (complete death).

    • Biomass Measurement: Harvest the above-ground biomass for each plant, dry it in an oven at 60-70°C to a constant weight, and record the dry weight.

  • Data Analysis:

    • Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.

    • Use a statistical software package to fit the data to a log-logistic dose-response curve to calculate the ED₅₀ value for each herbicide.

Conclusion

References

Validating the Inhibitory Effect of Urea-Based Compounds on Electron Transport: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of urea-based compounds on photosynthetic electron transport, with a primary focus on the well-characterized herbicide 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU or Diuron). Due to the limited specific data on the electron transport inhibitory activity of 3-Cyclohexyl-1,1-dimethylurea, this document will use DCMU as a representative of the urea (B33335) chemical class to illustrate the validation process and compare its performance against other known inhibitors. The principles and experimental protocols described herein are broadly applicable to the screening and validation of novel urea derivatives and other potential electron transport inhibitors.

Introduction to Urea-Based Herbicides and Electron Transport Inhibition

Urea-based herbicides are a significant class of compounds that primarily act by inhibiting photosynthetic electron transport.[1][2] Their mechanism of action involves blocking the electron flow at Photosystem II (PSII), a critical component of the light-dependent reactions of photosynthesis.[3][4] This disruption halts the production of ATP and NADPH, essential energy carriers for the plant, ultimately leading to cell death.[5]

The most studied urea-based herbicide is DCMU (Diuron).[6] It serves as a classic and potent inhibitor of PSII, making it an excellent reference compound for validating the activity of new potential herbicides.[7] DCMU specifically binds to the QB binding site on the D1 protein of the PSII reaction center, thereby preventing the reduction of plastoquinone.[1][3] This blockage of electron flow can be sensitively measured using techniques such as chlorophyll (B73375) fluorescence.[7]

Comparative Analysis of Electron Transport Inhibitors

The inhibitory effect of a compound on electron transport is typically quantified by its IC₅₀ value, which represents the concentration of the inhibitor required to cause a 50% reduction in a specific biological activity. In the context of photosynthesis, this is often the inhibition of electron transport rate or a related parameter measured by chlorophyll fluorescence.

Below is a comparative table of common electron transport inhibitors, including the urea-based herbicide Diuron (DCMU) and other classes of herbicides that act on the photosynthetic electron transport chain.

Inhibitor Chemical Class Target Site Typical IC₅₀ Range (Molar) References
Diuron (DCMU) PhenylureaPhotosystem II (QB site)10⁻⁸ - 10⁻⁷[6][7]
Atrazine TriazinePhotosystem II (QB site)10⁻⁷ - 10⁻⁶[2][7]
Metribuzin TriazinonePhotosystem II (QB site)10⁻⁷ - 10⁻⁶
Paraquat BipyridiniumPhotosystem I (accepts electrons)-[2]
Rotenone IsoflavonoidMitochondrial Complex I10⁻⁸ - 10⁻⁷
Antimycin A AntibioticMitochondrial Complex III10⁻⁸ - 10⁻⁷[8]

Experimental Protocols for Validating Electron Transport Inhibition

The primary method for validating the inhibitory effect of compounds on photosynthetic electron transport is through the measurement of chlorophyll a fluorescence.[7][9][10] This non-invasive technique provides detailed information about the functioning of Photosystem II.

Protocol: Chlorophyll Fluorescence Measurement

Objective: To determine the effect of an inhibitor on the maximum quantum yield of PSII (Fv/Fm) and the effective quantum yield of PSII (ΦPSII).

Materials:

  • Plant material (e.g., leaves of a susceptible plant species like Arabidopsis thaliana or spinach)

  • Test compound (e.g., this compound, Diuron) dissolved in an appropriate solvent (e.g., DMSO, ethanol)

  • Control solution (solvent only)

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Dark adaptation clips

  • Growth chamber or controlled environment for plant incubation

Methodology:

  • Plant Preparation: Treat plants with different concentrations of the test compound. Include a control group treated with the solvent only.

  • Dark Adaptation: Before measurement, attach dark adaptation clips to the leaves for at least 20-30 minutes. This ensures that all reaction centers of PSII are open.

  • Measurement of F₀ and Fₘ:

    • Place the fiber optic of the PAM fluorometer over the dark-adapted leaf section.

    • Measure the minimal fluorescence (F₀) using a weak measuring light.[11]

    • Apply a saturating pulse of high-intensity light (e.g., >3000 µmol m⁻² s⁻¹) for a short duration (e.g., 0.8 seconds) to measure the maximum fluorescence (Fₘ).[11]

  • Calculation of Fv/Fm: Calculate the maximum quantum yield of PSII using the formula: Fv/Fm = (Fₘ - F₀) / Fₘ .[11][12] A decrease in this value indicates damage to PSII.

  • Measurement of ΦPSII:

    • Expose the leaf to a constant actinic light to induce steady-state photosynthesis.

    • Measure the steady-state fluorescence (Fₛ).

    • Apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fₘ').

    • Calculate the effective quantum yield of PSII using the formula: ΦPSII = (Fₘ' - Fₛ) / Fₘ' . A decrease in ΦPSII indicates inhibition of electron transport.[13]

  • Data Analysis: Plot the Fv/Fm or ΦPSII values against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the photosynthetic electron transport chain, the site of action for urea-based herbicides, and the experimental workflow for validation.

Electron_Transport_Chain cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b₆f cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo Light QA Qₐ Pheo->QA QB Qₑ QA->QB PQ Plastoquinone (PQ) QB->PQ Cytb6f Cyt b₆f PC Plastocyanin (PC) Cytb6f->PC P700 P700 Fd Fd P700->Fd Light FNR FNR Fd->FNR NADPH NADPH FNR->NADPH + H⁺ PQ->Cytb6f PC->P700 NADP NADP⁺ NADP->FNR Inhibitor Urea Herbicide (e.g., Diuron) Inhibitor->QB Inhibits Electron Flow

Caption: Photosynthetic electron transport chain and the site of inhibition by urea-based herbicides.

Experimental_Workflow A Plant Treatment (Inhibitor Concentrations) B Dark Adaptation (20-30 min) A->B C Chlorophyll Fluorescence Measurement (PAM) B->C D Measure F₀ and Fₘ C->D F Measure Fₛ and Fₘ' C->F E Calculate Fv/Fm D->E H Data Analysis (IC₅₀ Determination) E->H G Calculate ΦPSII F->G G->H

Caption: Experimental workflow for validating electron transport inhibition using chlorophyll fluorescence.

Conclusion

Validating the inhibitory effect of novel compounds like this compound on electron transport requires a systematic approach. By using well-characterized inhibitors such as Diuron (DCMU) as a benchmark and employing sensitive techniques like chlorophyll fluorescence, researchers can effectively screen and quantify the potency of new potential herbicides. The protocols and comparative data presented in this guide offer a solid foundation for these validation studies, enabling the objective assessment of a compound's performance and its mechanism of action.

References

Elusive Cellular Interactions of 3-Cyclohexyl-1,1-dimethylurea: A Search for a Primary Target and Cross-reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, 3-Cyclohexyl-1,1-dimethylurea does not have a well-characterized primary cellular target or established biological activity. This lack of foundational data precludes the creation of a detailed comparison guide on its cross-reactivity with other cellular targets. The compound is primarily documented as a chemical reagent for industrial and synthetic purposes.

Currently, information regarding the pharmacological effects and molecular interactions of this compound within a biological context is not available in the public domain. Searches for its primary cellular target, mechanism of action, and any potential off-target effects have not yielded any substantive results. Chemical databases and supplier information list its properties and potential applications in chemical synthesis but do not provide data from biological assays or screening campaigns.

Without a known primary biological target, a systematic investigation into the cross-reactivity of this compound cannot be conducted. The analysis of cross-reactivity is contingent on first identifying and characterizing the primary interaction of a compound, which then serves as a benchmark for assessing its selectivity against other potential targets.

Therefore, the creation of a comparison guide complete with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible at this time due to the absence of the necessary foundational scientific data.

For researchers, scientists, and drug development professionals interested in the potential biological activities of this molecule, the initial step would be to perform broad-spectrum screening assays to identify any potential cellular targets. A general workflow for such an investigation is outlined below.

Hypothetical Experimental Workflow for Target Identification and Cross-reactivity Profiling

For a novel compound like this compound, a systematic approach is required to first identify a primary target and subsequently evaluate its selectivity. The following diagram illustrates a typical workflow.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Selectivity and Cross-Reactivity Profiling phenotypic_screening Phenotypic Screening (e.g., cell viability, reporter assays) target_deconvolution Target Deconvolution (e.g., affinity chromatography, proteomics) phenotypic_screening->target_deconvolution primary_target_assay Primary Target Assay (e.g., IC50/Kd determination) target_deconvolution->primary_target_assay Identified Primary Target biochemical_screening Biochemical/Biophysical Screening (e.g., large kinase panel, receptor binding assays) hit_validation Hit Validation (e.g., dose-response, initial SAR) biochemical_screening->hit_validation hit_validation->primary_target_assay Identified Primary Target secondary_screening Secondary/Off-Target Screening (e.g., CEREP panel, kinome scan) primary_target_assay->secondary_screening cellular_assays Cellular Assays (e.g., target engagement, downstream signaling) secondary_screening->cellular_assays in_vivo_studies In Vivo Studies (e.g., efficacy, PK/PD, toxicology) cellular_assays->in_vivo_studies

Caption: A generalized workflow for identifying the primary target of a novel compound and subsequently characterizing its cross-reactivity profile.

Should initial screening studies identify a primary biological target for this compound, it would then be possible to conduct the in-depth cross-reactivity and comparative analysis as originally intended for this guide. Until such data becomes available, any discussion of its cellular interactions would be purely speculative.

A Comparative Analysis of the Environmental Fate of Urea Herbicides: Diuron, Linuron, Isoproturon, and Monuron

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the environmental persistence, mobility, and degradation of four key urea (B33335) herbicides. This document provides a detailed comparison supported by experimental data and methodologies to aid in environmental risk assessment and the development of safer alternatives.

The environmental fate of pesticides is a critical area of study, directly impacting ecosystems and human health. Urea herbicides, a widely used class of compounds for selective weed control, are of particular interest due to their varying persistence and mobility in the environment. This guide presents a comparative analysis of the environmental fate of four prominent urea herbicides: diuron, linuron (B1675549), isoproturon (B30282), and monuron (B1676734). By examining their degradation, sorption, and mobility, this document aims to provide researchers, scientists, and drug development professionals with the necessary data and experimental context to understand their environmental behavior.

Physicochemical Properties and Environmental Fate Parameters

The environmental behavior of a herbicide is fundamentally governed by its physicochemical properties. Key parameters such as water solubility, soil sorption coefficient (Koc), and half-life (DT50) in soil and water determine its potential for leaching, runoff, and persistence. The following table summarizes these critical values for diuron, linuron, isoproturon, and monuron, compiled from various experimental studies. It is important to note that these values can vary significantly depending on environmental conditions such as soil type, temperature, and moisture content.

PropertyDiuronLinuronIsoproturonMonuron
Water Solubility (mg/L at 20-25°C) 36.4 - 4263.8 - 8170.2230
Soil Sorption Coefficient (Koc; mL/g) 400 - 480~40040 - 15580 - 150
Soil Half-Life (DT50; days) 30 - 365 (typical 90)[1]30 - 150 (average 60)~40[2]<30 to 166
Water Half-Life (DT50; days) >70[3]7 - 12~30[4]Slow, biodegradation is major pathway

Degradation Pathways: A Visual Overview

The degradation of urea herbicides in the environment is a complex process involving both biotic (microbial) and abiotic (photodegradation, hydrolysis) pathways. The primary degradation mechanism for many urea herbicides involves the demethylation and dealkylation of the urea side chain, followed by hydrolysis of the urea bridge and potential ring cleavage. The following diagram illustrates a generalized degradation pathway for a substituted phenylurea herbicide.

G cluster_0 Primary Degradation cluster_1 Secondary Degradation cluster_2 Further Transformation Parent Herbicide Parent Herbicide N-demethylated Metabolite N-demethylated Metabolite Parent Herbicide->N-demethylated Metabolite N-demethylation N-dealkoxylated/dealkylated Metabolite N-dealkoxylated/dealkylated Metabolite Parent Herbicide->N-dealkoxylated/dealkylated Metabolite N-dealkoxylation/ dealkylation Substituted Aniline Substituted Aniline N-demethylated Metabolite->Substituted Aniline Hydrolysis N-dealkoxylated/dealkylated Metabolite->Substituted Aniline Hydrolysis Ring Cleavage Products Ring Cleavage Products Substituted Aniline->Ring Cleavage Products Microbial Action

Generalized degradation pathway of urea herbicides.

Comparative Analysis of Environmental Fate

Persistence and Degradation:

The persistence of urea herbicides, as indicated by their soil half-life (DT50), varies considerably. Diuron is generally the most persistent, with a half-life that can extend up to a year under certain conditions[1][5]. Linuron and monuron exhibit moderate persistence, with half-lives typically ranging from one to five months. Isoproturon is the least persistent of the four, with a soil half-life of approximately 40 days[2]. Microbial degradation is the primary dissipation pathway for all four herbicides in soil, although the rate is influenced by factors such as soil organic matter, moisture, and temperature[6]. Fungi, in particular, have been shown to be effective in degrading these compounds[6]. Abiotic degradation processes such as photodegradation can also contribute to their breakdown, especially in aquatic environments, but are generally considered secondary to microbial action for soil-incorporated herbicides[7].

Sorption and Mobility:

The mobility of a herbicide in soil, which dictates its potential to leach into groundwater, is largely determined by its soil sorption coefficient (Koc). A higher Koc value indicates stronger binding to soil organic matter and clay particles, resulting in lower mobility. Diuron and linuron have the highest Koc values among the four, indicating moderate to low mobility[8]. Consequently, they are more likely to be retained in the upper soil layers. Monuron and isoproturon have lower Koc values, suggesting a higher potential for leaching, particularly in soils with low organic matter content. The leaching potential is inversely related to the soil adsorption coefficient[9].

Experimental Protocols

To ensure the reproducibility and comparability of environmental fate studies, standardized experimental protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals[10][11][12]. The following sections outline the methodologies for key experiments used to assess the environmental fate of urea herbicides.

Experimental Workflow for Environmental Fate Assessment:

G Start Start Batch Sorption Study Batch Sorption Study Start->Batch Sorption Study Determine Koc Degradation Study Degradation Study Start->Degradation Study Determine DT50 Leaching Study Leaching Study Start->Leaching Study Assess Mobility Data Analysis Data Analysis Batch Sorption Study->Data Analysis Degradation Study->Data Analysis Leaching Study->Data Analysis Risk Assessment Risk Assessment Data Analysis->Risk Assessment End End Risk Assessment->End

Workflow for assessing the environmental fate of herbicides.

1. Soil Sorption/Desorption: Batch Equilibrium Method (Following OECD Guideline 106)

This method is used to determine the soil sorption coefficient (Koc), which quantifies the partitioning of a herbicide between the soil and water phases.

  • Materials: Test herbicide, analytical standards, soil samples (characterized for organic carbon content, pH, texture), 0.01 M CaCl2 solution, centrifuge tubes, shaker, analytical instrument (e.g., HPLC-UV[8][13][14][15][16][17]).

  • Procedure:

    • Prepare a stock solution of the herbicide in 0.01 M CaCl2.

    • Add a known mass of soil to a series of centrifuge tubes.

    • Add varying concentrations of the herbicide solution to the tubes.

    • Include control tubes with soil and CaCl2 solution (without herbicide) and herbicide solution without soil.

    • Equilibrate the tubes by shaking for a predetermined time (e.g., 24 hours) at a constant temperature.

    • Centrifuge the tubes to separate the soil and aqueous phases.

    • Analyze the herbicide concentration in the supernatant using a suitable analytical method like HPLC.

    • Calculate the amount of herbicide sorbed to the soil by subtracting the equilibrium aqueous concentration from the initial concentration.

    • The sorption coefficient (Kd) is calculated as the ratio of the herbicide concentration in the soil to that in the water at equilibrium.

    • The Koc is then calculated by normalizing Kd to the soil's organic carbon content (Koc = (Kd / %OC) * 100).

2. Aerobic and Anaerobic Transformation in Soil (Following OECD Guideline 307)

This study determines the rate of degradation of a herbicide in soil under controlled laboratory conditions.

  • Materials: Radiolabeled (e.g., ¹⁴C) or non-labeled herbicide, characterized soil samples, incubation vessels, equipment to maintain constant temperature and moisture, trapping solutions for CO₂ (if using radiolabeled compound), analytical instrument (e.g., HPLC, LC-MS).

  • Procedure:

    • Treat fresh soil samples with the herbicide at a known concentration.

    • Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).

    • Incubate the soil samples in the dark at a constant temperature (e.g., 20°C). For anaerobic studies, the soil is flooded, and the system is purged with an inert gas.

    • At various time intervals, collect replicate soil samples.

    • Extract the herbicide and its degradation products from the soil using an appropriate solvent.

    • Analyze the extracts to determine the concentration of the parent herbicide and its metabolites.

    • If using a radiolabeled compound, quantify the evolved ¹⁴CO₂ to assess mineralization.

    • The degradation rate and half-life (DT50) are calculated by fitting the concentration data over time to a suitable kinetic model (e.g., first-order kinetics).

3. Leaching in Soil Columns (Lysimeter Studies - based on OECD Guideline 312)

Lysimeters are large, undisturbed soil columns that simulate field conditions to study the movement and leaching of chemicals through the soil profile.

  • Materials: Undisturbed soil columns (lysimeters), test herbicide, simulated rainfall system, leachate collection system, analytical instruments.

  • Procedure:

    • Collect large, intact soil cores from the field and encase them in lysimeter casings.

    • Install the lysimeters in a controlled environment or in the field.

    • Apply the herbicide to the soil surface at a known rate.

    • Apply simulated or natural rainfall to the lysimeters over an extended period.

    • Collect the leachate that drains from the bottom of the soil columns at regular intervals.

    • Analyze the leachate for the presence of the parent herbicide and its major metabolites.

    • At the end of the experiment, the soil column can be sectioned by depth and analyzed for the vertical distribution of the herbicide.

    • The results provide a direct measure of the herbicide's leaching potential under near-field conditions.

Conclusion

The comparative analysis of diuron, linuron, isoproturon, and monuron reveals significant differences in their environmental fate. Diuron stands out for its high persistence and moderate mobility, while isoproturon is the least persistent but potentially more mobile. Linuron and monuron exhibit intermediate properties. These differences are crucial for predicting their environmental impact and for guiding the selection of herbicides in different agricultural and environmental contexts. The provided experimental protocols, based on internationally recognized guidelines, offer a framework for conducting robust and comparable studies on the environmental fate of these and other herbicides. This knowledge is vital for the development of sustainable agricultural practices and the protection of our environmental resources.

References

In Vivo Validation of 3-Cyclohexyl-1,1-dimethylurea's Hypothesized Mode of Action as a Soluble Epoxide Hydrolase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized mode of action of 3-Cyclohexyl-1,1-dimethylurea as a soluble epoxide hydrolase (sEH) inhibitor. Due to the limited direct in vivo data on this compound, this document leverages data from structurally similar urea-based sEH inhibitors and compares them with other classes of sEH inhibitors. The information presented is based on established preclinical models for evaluating sEH inhibition in vivo.

Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme involved in the metabolism of endogenous lipid signaling molecules, particularly epoxy-fatty acids (EpFAs) like epoxyeicosatrienoic acids (EETs).[1] These EpFAs are produced from polyunsaturated fatty acids by cytochrome P450 (CYP450) enzymes and exhibit potent anti-inflammatory, analgesic, and antihypertensive effects.[1][2] The sEH enzyme hydrolyzes these beneficial EpFAs into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), thereby reducing their protective actions.[1]

Inhibition of sEH is a promising therapeutic strategy for various conditions, including chronic pain, hypertension, and inflammation, as it stabilizes the levels of endogenous EpFAs and enhances their beneficial effects.[1][2] Urea-based compounds, such as 1,3-dicyclohexylurea (B42979) (DCU), represent a major class of potent sEH inhibitors.[3][4] Given its structure, this compound is hypothesized to function as an sEH inhibitor.

Hypothesized Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this compound, acting as an sEH inhibitor, is to block the degradation of EpFAs, thereby potentiating their downstream signaling effects. This leads to reduced inflammation, pain, and blood pressure.

sEH_Pathway cluster_formation PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) CYP450 CYP450 Epoxygenase PUFA->CYP450 Metabolized by EpFAs Epoxy-fatty Acids (EpFAs) (e.g., EETs) CYP450->EpFAs sEH Soluble Epoxide Hydrolase (sEH) EpFAs->sEH Hydrolyzed by Effects Anti-inflammatory, Analgesic, Vasodilatory Effects EpFAs->Effects Diols Diols (DHETs) (Less Active) sEH->Diols Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->sEH Inhibits

Caption: Hypothesized sEH signaling pathway and the inhibitory action of this compound.

Comparative In Vivo Performance Data

The following tables summarize in vivo data from representative sEH inhibitors in preclinical models of hypertension and inflammatory pain. These compounds are chosen for comparison based on their structural class (urea-based vs. non-urea) and their well-documented in vivo efficacy.

Table 1: Comparison of sEH Inhibitors in a Lipopolysaccharide (LPS)-Induced Inflammatory Pain Model

CompoundClassDoseAdministration RouteAnimal ModelKey FindingReference
TPPU Urea-based5 mg/kgOralMouseReduced inflammatory pain and levels of pro-inflammatory cytokines (IL-1β, TNF-α).[5]
t-AUCB Urea-based1 mg/kgOralMouseEffective in reducing hypotension in LPS-challenged mice.[6]
Compound 3 Urea-based (Natural)TopicalRatEffectively reduced inflammatory pain.[7]
BI00611953 Non-ureaNot specifiedNot specifiedNot specifiedCardioprotective against ischemia-reperfusion injury.[8]

Table 2: Comparison of sEH Inhibitors in Hypertension Models

CompoundClassDoseAdministration RouteAnimal ModelKey FindingReference
DCU Urea-basedNot specifiedOral (nanosuspension)Spontaneously Hypertensive Rat (SHR)Lowered blood pressure.[9]
CDU Urea-basedNot specifiedNot specifiedAngiotensin II-induced hypertensive modelLowered blood pressure.[9]
t-AUCB Urea-basedNot specifiedOralSpontaneously Hypertensive Rat (SHR)Significantly reduced blood pressure.[6]
AR9281 Non-ureaNot specifiedNot specifiedHuman (clinical trial)Investigated for hypertension.[5]

Experimental Protocols

Below are detailed methodologies for key in vivo experiments commonly used to validate the efficacy of sEH inhibitors.

Lipopolysaccharide (LPS)-Induced Inflammatory Pain Model
  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Acclimation: Animals are acclimated to the housing facility for at least one week before the experiment, with free access to food and water.

  • Drug Administration: The test compound (e.g., a urea-based sEH inhibitor) or vehicle is administered orally (p.o.) or via intraperitoneal (i.p.) injection at a predetermined time before LPS challenge.

  • Induction of Inflammation: Inflammation is induced by injecting LPS (e.g., 1 mg/kg) into the hind paw or intraperitoneally.

  • Pain Behavior Assessment: Mechanical allodynia (sensitivity to a non-noxious stimulus) is measured using von Frey filaments at baseline and at various time points post-LPS injection (e.g., 2, 4, 6, and 24 hours). The paw withdrawal threshold is determined.

  • Biochemical Analysis: At the end of the experiment, animals are euthanized, and tissues (e.g., paw tissue, plasma, brain) are collected. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and the ratio of EpFAs to DHETs are measured using ELISA and LC-MS/MS, respectively.[5]

Spontaneously Hypertensive Rat (SHR) Model for Hypertension
  • Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are used as a model of genetic hypertension.

  • Blood Pressure Measurement: Baseline systolic and diastolic blood pressure are measured using a non-invasive tail-cuff method for several days to obtain a stable reading.

  • Drug Administration: The sEH inhibitor or vehicle is administered daily via oral gavage for a specified period (e.g., 2-4 weeks).

  • Monitoring: Blood pressure is monitored regularly throughout the treatment period.

  • Terminal Analysis: At the end of the study, blood and tissues (e.g., kidney, heart) can be collected to measure plasma drug concentration, sEH activity, and levels of EpFAs and DHETs.[6]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an in vivo efficacy study of a potential sEH inhibitor.

Experimental_Workflow start Start model_selection Animal Model Selection (e.g., SHR, LPS-induced) start->model_selection baseline Baseline Measurements (e.g., Blood Pressure, Pain Threshold) model_selection->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Drug Administration (Vehicle, this compound, Positive Control) randomization->treatment monitoring In-life Monitoring (e.g., Blood Pressure, Behavioral Tests) treatment->monitoring endpoint Endpoint Data Collection (Tissue/Blood Sampling) monitoring->endpoint analysis Biochemical Analysis (LC-MS/MS for EpFA/DHET ratio, ELISA for Cytokines) endpoint->analysis data_analysis Statistical Data Analysis analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo validation of a potential sEH inhibitor.

Conclusion

While direct in vivo validation of this compound's mode of action is not yet published, its structural similarity to known urea-based sEH inhibitors provides a strong rationale for its hypothesized mechanism. The comparative data from other potent sEH inhibitors demonstrate the therapeutic potential of this class of compounds in preclinical models of inflammation, pain, and hypertension. The experimental protocols outlined in this guide provide a framework for the future in vivo validation of this compound and other novel sEH inhibitors. Further studies are warranted to confirm its sEH inhibitory activity and evaluate its efficacy and pharmacokinetic profile in relevant in vivo models.

References

Comparative Guide to the Structure-Activity Relationship of 3-Cyclohexyl-1,1-dimethylurea Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of urea (B33335) derivatives, with a focus on compounds structurally related to 3-Cyclohexyl-1,1-dimethylurea. Due to a lack of extensive publicly available research on the specific SAR of this compound derivatives, this guide draws comparisons with more extensively studied classes of urea-containing compounds, including kinase inhibitors and herbicides. The experimental data and protocols provided are drawn from studies on these related series to offer a foundational understanding for researchers interested in exploring the potential of this chemical scaffold.

Anticancer Activity: Kinase Inhibition

Urea derivatives are a well-established class of kinase inhibitors, with several approved drugs and clinical candidates. The urea moiety often plays a crucial role in binding to the hinge region of the kinase active site. While direct SAR studies on this compound derivatives are limited, research on structurally related N-cyclohexyl-N'-aryl ureas provides valuable insights, particularly in the context of Cyclin-Dependent Kinase 12 (CDK12) inhibition.

The following data is adapted from a study on 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives, which share the N-cyclohexyl-N'-substituted urea core.[1] These compounds were evaluated for their inhibitory activity against CDK12.

Compound IDR (Aryl Group)CDK12 IC50 (nM)
1 Phenyl150
2 4-Fluorophenyl85
3 4-Chlorophenyl70
4 3-Chlorophenyl98
5 4-Methylphenyl120
6 4-Methoxyphenyl250

SAR Insights:

  • The nature of the aryl substituent (R) significantly influences the inhibitory potency against CDK12.

  • Electron-withdrawing groups at the para-position of the phenyl ring (e.g., fluoro and chloro) enhance the inhibitory activity compared to the unsubstituted phenyl ring.[1]

  • A chloro substituent at the para-position (Compound 3) is more favorable than at the meta-position (Compound 4).[1]

  • Electron-donating groups, such as methyl and methoxy, at the para-position tend to decrease the inhibitory activity.[1]

CDK12 is a key regulator of transcriptional elongation. Its inhibition can disrupt the expression of genes involved in DNA damage repair, making cancer cells more susceptible to DNA-damaging agents.

CDK12_Pathway cluster_nucleus Nucleus CDK12 CDK12/CycK RNAPII RNA Polymerase II (CTD-Ser2) CDK12->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription DNA DNA Template DDR_Genes DNA Damage Repair Genes Transcription->DDR_Genes Expression of Urea_Inhibitor N-Cyclohexyl-N'-Aryl Urea Derivative Urea_Inhibitor->CDK12 Inhibits

Caption: Inhibition of the CDK12 pathway by N-cyclohexyl-N'-aryl urea derivatives.

Herbicidal Activity

Phenylurea herbicides, a class of compounds that includes derivatives of 1,1-dimethylurea (B72202), are known to act by inhibiting photosynthesis at Photosystem II (PSII). They bind to the D1 protein of the PSII complex, blocking electron transport.

The following table presents data for established phenylurea herbicides, which can serve as a benchmark for evaluating new this compound derivatives. The activity is often expressed as the pI50, the negative logarithm of the concentration required for 50% inhibition of oxygen evolution in isolated chloroplasts.

CompoundStructurepI50
Diuron 3-(3,4-Dichlorophenyl)-1,1-dimethylurea7.1
Monuron 3-(4-Chlorophenyl)-1,1-dimethylurea6.1
Fenuron 1,1-Dimethyl-3-phenylurea4.6

SAR Insights:

  • The substitution pattern on the phenyl ring is critical for herbicidal activity.

  • Halogen substitution, particularly dichlorination at the 3 and 4 positions, significantly enhances potency (Diuron vs. Monuron and Fenuron).

  • The 1,1-dimethylurea moiety is a common feature for potent PSII inhibition. The effect of replacing the phenyl ring with a cyclohexyl ring would require experimental evaluation but might influence binding affinity and physicochemical properties like solubility and soil mobility.

The diagram below illustrates the workflow for evaluating the herbicidal activity of urea derivatives.

Herbicidal_Activity_Workflow cluster_pre Pre-emergence Assay cluster_post Post-emergence Assay start Start prep Prepare Test Compound (this compound derivative) start->prep pre_sow Sow Weed Seeds in Soil prep->pre_sow post_grow Grow Weeds to 2-3 Leaf Stage prep->post_grow pre_apply Apply Compound to Soil Surface pre_sow->pre_apply pre_observe Observe for Seedling Emergence pre_apply->pre_observe data Data Analysis: Determine GR50/IC50 pre_observe->data post_apply Spray Compound onto Foliage post_grow->post_apply post_observe Assess Plant Injury (Chlorosis, Necrosis) post_apply->post_observe post_observe->data

Caption: Experimental workflow for assessing pre- and post-emergence herbicidal activity.

Experimental Protocols

A. Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a general method for determining the in vitro kinase inhibitory activity of test compounds.[2]

1. Materials:

  • Kinase (e.g., CDK12/CycK)

  • Kinase substrate (e.g., peptide substrate)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

2. Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • To the wells of a 384-well plate, add 2.5 µL of the test compound solution or vehicle (DMSO for control).

  • Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using non-linear regression analysis.

B. Cell Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic effect of compounds on cancer cell lines.

1. Materials:

  • Human cancer cell line (e.g., SK-BR-3)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

2. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

C. Herbicidal Activity Assay (Whole-Plant Bioassay)

This protocol outlines a method for assessing the pre- and post-emergence herbicidal effects of test compounds.[3]

1. Materials:

  • Weed species seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Potting soil

  • Pots or trays

  • Test compounds formulated as a sprayable solution (e.g., dissolved in acetone (B3395972) with a surfactant)

  • Greenhouse or growth chamber with controlled light, temperature, and humidity.

2. Pre-emergence Procedure:

  • Fill pots with soil and sow a predetermined number of seeds of the target weed species at a shallow depth.

  • Apply the test compound solution evenly to the soil surface using a laboratory sprayer.

  • Place the pots in a greenhouse and water as needed.

  • After 14-21 days, assess the percentage of seedling emergence and any signs of injury compared to an untreated control.

3. Post-emergence Procedure:

  • Sow seeds in pots and allow them to grow until the seedlings have reached the 2-3 leaf stage.

  • Apply the test compound solution evenly to the foliage of the seedlings until runoff.

  • Return the pots to the greenhouse.

  • After 14-21 days, visually assess the percentage of plant injury (e.g., chlorosis, necrosis, stunting) relative to an untreated control. A rating scale (e.g., 0% = no effect, 100% = complete kill) can be used.

  • For quantitative analysis, the Growth Reduction (GR50) value can be determined by harvesting the above-ground biomass, measuring the dry weight, and comparing it to a dose-response curve.

References

Template for a Comparative Guide on 3-Cyclohexyl-1,1-dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

However, I can provide a template that adheres to your specified format for a comparison guide. This template is designed to be populated with data once you have gathered it from relevant scientific databases such as PubMed, Scopus, or Web of Science. This will serve as a guide for structuring your findings in a clear, comparative, and visually informative manner for your target audience of researchers, scientists, and drug development professionals.

This guide provides a framework for comparing the performance of 3-Cyclohexyl-1,1-dimethylurea with alternative compounds, supported by hypothetical experimental data and methodologies.

Quantitative Data Summary

For a clear comparison, all quantitative data should be summarized in tables. Below are examples of how to structure this data for different types of experimental outcomes.

Table 1: Comparative Cytotoxicity in Human Cancer Cell Lines

CompoundCell LineAssay TypeIC₅₀ (µM)Maximum Inhibition (%)
This compoundA549 (Lung)MTT[Data][Data]
HCT116 (Colon)SRB[Data][Data]
Alternative AA549 (Lung)MTT[Data][Data]
HCT116 (Colon)SRB[Data][Data]
Alternative BA549 (Lung)MTT[Data][Data]
HCT116 (Colon)SRB[Data][Data]

Table 2: Kinase Inhibitory Activity

CompoundTarget KinaseAssay TypeIC₅₀ (nM)
This compoundKinase XIn vitro[Data]
Kinase YIn vitro[Data]
Alternative AKinase XIn vitro[Data]
Kinase YIn vitro[Data]
Alternative BKinase XIn vitro[Data]
Kinase YIn vitro[Data]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of the cited data.

1. Cell Viability (MTT) Assay

  • Cell Culture: Human A549 lung carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of this compound or alternative compounds for 72 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Solubilization and Measurement: The medium was aspirated, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals. The absorbance was measured at 490 nm using a microplate reader.

2. In Vitro Kinase Inhibition Assay

  • Reaction Mixture: The kinase reaction was performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme and Substrate: Recombinant human Kinase X (10 nM) and a specific peptide substrate (200 µM) were used.

  • ATP and Compound: The reaction was initiated by adding ATP (10 µM) after a 10-minute pre-incubation of the enzyme, substrate, and test compound.

  • Incubation and Termination: The reaction was allowed to proceed for 60 minutes at 30°C and was terminated by the addition of a stop solution.

  • Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, such as fluorescence polarization.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using Graphviz, illustrate key biological pathways and experimental procedures.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway for Compound Action receptor Growth Factor Receptor ras Ras receptor->ras raf Raf Kinase ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation compound This compound compound->raf

Caption: Putative mechanism of action via inhibition of the Raf kinase.

experimental_workflow cluster_workflow Workflow for In Vitro Kinase Assay plate_prep Prepare Assay Plate add_compound Add Test Compounds plate_prep->add_compound add_enzyme Add Kinase and Substrate add_compound->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_atp Initiate with ATP pre_incubate->add_atp incubate Incubate at 30°C add_atp->incubate terminate Terminate Reaction incubate->terminate read_plate Read Plate terminate->read_plate

Caption: Step-by-step workflow for the in vitro kinase inhibition assay.

Benchmarking 3-Cyclohexyl-1,1-dimethylurea Against Novel Herbicidal Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for novel herbicidal compounds with diverse modes of action. This guide provides a comparative analysis of the established herbicide 3-Cyclohexyl-1,1-dimethylurea (Siduron), a photosystem II inhibitor, against three recently developed herbicides with novel mechanisms of action: Tetflupyrolimet, Cyclopyrimorate, and Cinmethylin. This document is intended to serve as a resource for researchers and professionals in the agrochemical and pharmaceutical sectors, offering a side-by-side look at their efficacy, mode of action, and the experimental frameworks used for their evaluation.

Executive Summary

This compound has been a long-standing tool for selective weed control, particularly in turfgrass, by inhibiting photosynthesis. The new generation of herbicides—Tetflupyrolimet, Cyclopyrimorate, and Cinmethylin—represent significant breakthroughs, each introducing a new mode of action and offering potential solutions for managing herbicide-resistant weeds. Tetflupyrolimet disrupts pyrimidine (B1678525) biosynthesis, Cyclopyrimorate inhibits plastoquinone (B1678516) synthesis, and Cinmethylin targets fatty acid thioesterase. This guide synthesizes available data to facilitate a direct comparison of their herbicidal activity and outlines the methodologies required for such benchmarking studies.

Comparative Analysis of Herbicidal Compounds

The following tables summarize the key characteristics and available efficacy data for this compound and the new-generation herbicides.

Table 1: General Properties and Mode of Action

Compound Name Common Name/Trade Name Chemical Class HRAC/WSSA Group Mode of Action
This compoundSiduron, TupersanPhenylureaGroup 7 (C2)Inhibitor of Photosystem II (PSII); blocks electron transport.[1][2][3]
TetflupyrolimetDodhylex™ activeAryl pyrrolidinone anilideGroup 28Inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), disrupting de novo pyrimidine biosynthesis.[4][5]
CyclopyrimorateCyraPyridazineGroup 33Inhibitor of homogentisate (B1232598) solanesyltransferase (HST), disrupting plastoquinone biosynthesis.[6][7]
CinmethylinLuximax, Cinch, ArgoldCineoleGroup 30 (Q)Inhibitor of fatty acid thioesterase (FAT), disrupting cell membranes.[8]

Table 2: Comparative Herbicidal Efficacy (GR50/EC50/Control %)

Weed Species This compound (Siduron) Tetflupyrolimet Cyclopyrimorate Cinmethylin
Poa annua (Annual bluegrass)Control of invading stolons at ≥18 lbs/acre.[1]Effective control of multiple herbicide-resistant populations.[5]Data not availableGR50 (fresh weight): 1.43 g a.i./ha.[4]
Echinochloa crus-galli (Barnyardgrass)Data not available≥98% control at 56 days after treatment.[9]Effective against grassy weeds in rice.[6]Data not available
Digitaria sanguinalis (Large crabgrass)Pre-emergence control in turf.[10]Data not availableData not availableRoot-based absorption observed.[11]
Broadleaf WeedsLimited activityLimited activityBroad herbicidal spectrum against broadleaf weeds in rice.Suppression of several broadleaf weeds.

Table 3: Crop Selectivity

Compound Name Selective Crops Observed Phytotoxicity
This compound (Siduron)Cool-season turfgrasses (e.g., Kentucky bluegrass, tall fescue).[1]Injurious to warm-season grasses (e.g., Bermudagrass) at rates as low as 6 lbs active per acre.[1]
TetflupyrolimetRice (Oryza sativa).[8][9]Low potential for carryover injury. No significant injury observed in various rice cultivars at effective use rates.[5]
CyclopyrimorateRice (Oryza sativa), Cereals.[6][7]Data on specific crop injury levels is limited in publicly available literature.
CinmethylinWheat, Rice, Cereals.[8]Risk of phytotoxicity to wheat roots, with a reduction in root length of 40.81–64.09% at a dose of 400 g a.i./ha.[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the objective comparison of herbicidal compounds. Below are methodologies for key experiments in herbicide benchmarking.

Greenhouse Bioassay for Herbicidal Efficacy

This protocol is designed to determine the dose-response relationship of a herbicide on target weed species under controlled greenhouse conditions.

Objective: To determine the effective dose of a herbicide required to cause a 50% reduction in plant growth (GR50) or survival (LD50).

Materials:

  • Weed seeds of interest (e.g., Poa annua, Echinochloa crus-galli)

  • Potting mix (e.g., 60% silty loam soil, 15% sand, 15% perlite, 10% peat)

  • Plastic pots or trays

  • Greenhouse with controlled temperature and light conditions

  • Precision bench sprayer

  • Herbicidal compounds for testing

  • Analytical balance and volumetric flasks for preparing herbicide solutions

Procedure:

  • Seed Germination and Seedling Growth: Sow weed seeds in pots or trays filled with potting mix and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage for post-emergence application).[9]

  • Herbicide Preparation: Prepare stock solutions of each herbicide. A series of dilutions are then made to create a range of application rates (e.g., 0, 1/9, 1/6, 1/3, 1, 3, 6, and 9 times the recommended field rate).[12]

  • Herbicide Application: Apply the different herbicide concentrations to the seedlings using a precision bench sprayer to ensure uniform coverage.[9] For pre-emergence testing, the herbicide is applied to the soil surface immediately after sowing the seeds.

  • Incubation: Place the treated plants in a greenhouse with controlled environmental conditions (e.g., temperature, humidity, photoperiod). Water the plants as needed.

  • Data Collection: After a set period (e.g., 21-28 days), assess the herbicidal effect. This can be done by visual rating of plant injury, counting surviving plants, and/or harvesting the above-ground biomass to determine fresh or dry weight.[9]

  • Data Analysis: Use a statistical software package to perform a dose-response analysis, typically using a log-logistic model, to calculate the GR50 or LD50 values.[12][13]

Crop Selectivity Assessment

This protocol evaluates the potential for a herbicide to cause injury to a specific crop.

Objective: To determine the tolerance of a crop species to a range of herbicide application rates.

Procedure:

  • Crop Planting and Growth: Plant seeds of the desired crop variety in pots or field plots. Allow the crop to grow to the developmental stage at which the herbicide would be applied in practice.

  • Herbicide Application: Apply the herbicide at several rates, typically including the recommended use rate and multiples of it (e.g., 1x, 2x, 4x) to assess the margin of safety.

  • Phytotoxicity Evaluation: At regular intervals after application, visually assess crop injury using a percentage scale (0% = no injury, 100% = plant death).[14] Measurements of plant height, biomass, and ultimately, yield can also be taken.

  • Root System Analysis (for soil-applied herbicides): For herbicides with significant soil activity, the effect on the root system can be evaluated by carefully excavating the roots and assessing their mass, length, and any visual signs of damage.[15]

In Vitro Enzyme Inhibition Assay

This protocol is used to determine the direct inhibitory effect of a herbicide on its target enzyme.

Objective: To calculate the concentration of a herbicide required to inhibit 50% of the target enzyme's activity (IC50).

Procedure:

  • Enzyme Preparation: Isolate and purify the target enzyme from the plant source or express it recombinantly.

  • Assay Reaction: Set up a reaction mixture containing the purified enzyme, its substrate, and any necessary cofactors.

  • Herbicide Treatment: Add a range of concentrations of the herbicidal compound to the reaction mixtures.

  • Activity Measurement: Measure the rate of the enzymatic reaction, typically by monitoring the formation of a product or the disappearance of a substrate using spectrophotometric or fluorometric methods.

  • Data Analysis: Plot the enzyme activity against the logarithm of the herbicide concentration and fit the data to a suitable model to determine the IC50 value.[16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the modes of action of the discussed herbicides and a typical workflow for herbicide discovery and evaluation.

Signaling Pathways

Signaling_Pathways cluster_PSII Photosystem II Inhibition (this compound) cluster_DHODH Pyrimidine Biosynthesis Inhibition (Tetflupyrolimet) cluster_HST Plastoquinone Biosynthesis Inhibition (Cyclopyrimorate) cluster_FAT Fatty Acid Thioesterase Inhibition (Cinmethylin) Light Light PSII Photosystem II (PSII) Light->PSII Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone Electron Transfer Electron_Transport Electron Transport Chain Plastoquinone->Electron_Transport ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Siduron This compound Siduron->Plastoquinone Blocks Binding Site Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidine_Synthesis Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DNA_RNA DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA Tetflupyrolimet Tetflupyrolimet Tetflupyrolimet->DHODH Inhibits Homogentisate Homogentisate HST Homogentisate Solanesyltransferase (HST) Homogentisate->HST Plastoquinone_Bio Plastoquinone HST->Plastoquinone_Bio Carotenoid_Synthesis Carotenoid Biosynthesis Plastoquinone_Bio->Carotenoid_Synthesis Bleaching Bleaching Symptoms Carotenoid_Synthesis->Bleaching Cyclopyrimorate Cyclopyrimorate Cyclopyrimorate->HST Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis (in Plastid) FAT Fatty Acid Thioesterase (FAT) Fatty_Acid_Synthesis->FAT Free_Fatty_Acids Free Fatty Acids FAT->Free_Fatty_Acids Membrane_Synthesis Cell Membrane Development Germination_Disruption Disrupted Germination Membrane_Synthesis->Germination_Disruption Free_ Free_ Fatty_Acids Fatty_Acids Fatty_Acids->Membrane_Synthesis Cinmethylin Cinmethylin Cinmethylin->FAT Inhibits

Caption: Comparative signaling pathways of the four herbicides.

Experimental Workflow

Experimental_Workflow cluster_discovery Phase 1: Discovery & Screening cluster_evaluation Phase 2: In-depth Evaluation cluster_field Phase 3: Field Trials Compound_Library Chemical Library Screening Primary_Screening Primary Bioassay (e.g., Whole Plant Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (Greenhouse) Hit_Identification->Dose_Response MoA_Determination Mode of Action Studies (In Vitro Enzyme Assays) Dose_Response->MoA_Determination Crop_Selectivity Crop Selectivity Testing Dose_Response->Crop_Selectivity Field_Efficacy Field Efficacy Trials (Multiple Locations) MoA_Determination->Field_Efficacy Crop_Selectivity->Field_Efficacy Environmental_Fate Environmental Fate & Toxicology Field_Efficacy->Environmental_Fate Regulatory_Submission Regulatory Submission Environmental_Fate->Regulatory_Submission

References

Safety Operating Guide

Proper Disposal of 3-Cyclohexyl-1,1-dimethylurea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Cyclohexyl-1,1-dimethylurea (CAS No. 31468-12-9), ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Adherence to strict safety protocols is crucial to mitigate risks.

Key Hazard and Precautionary Data

Hazard StatementGHS CodePrecautionary StatementsGHS Codes
Harmful if swallowedH302Wash hands thoroughly after handling.P264
Causes serious eye irritationH319Do not eat, drink or smoke when using this product.P270
Wear protective gloves/protective clothing/eye protection/face protection.P280
IF SWALLOWED: Get medical help.P301+P317
Rinse mouth.P330
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305+P351+P338

Data sourced from the Safety Data Sheet for this compound.[1]

Step-by-Step Disposal Protocol

The primary disposal method for this compound is to entrust it to a licensed hazardous waste disposal contractor.[1] This ensures that the compound is managed in accordance with all applicable laws and regulations, considering its specific chemical characteristics at the time of disposal.

Experimental Protocol for Waste Collection and Handover:

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Containerization:

    • Collect the waste in a designated, properly labeled, and sealable container.

    • The container must be made of a material compatible with the chemical.

    • Ensure the container is clearly marked with the full chemical name: "this compound" and the associated hazard symbols.

  • Labeling: Affix a hazardous waste label to the container. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name

    • Accumulation start date

    • The specific hazards (e.g., "Harmful," "Irritant")

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup. Provide them with the Safety Data Sheet (SDS) for this compound.

  • Documentation: Maintain a detailed record of the waste, including the quantity and the date of disposal, in your laboratory's chemical inventory or waste log.

Disposal Logical Workflow

cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Handover PPE Don Appropriate PPE Segregate Segregate Waste PPE->Segregate Containerize Collect in a Labeled, Sealable Container Segregate->Containerize Label Affix Hazardous Waste Label Containerize->Label Store Store in Designated Area Label->Store Contact Contact EHS or Waste Disposal Company Store->Contact Document Document Waste for Disposal Contact->Document

Caption: Logical workflow for the proper disposal of this compound.

Environmental Considerations and Regulatory Context

As a urea-based compound, improper disposal of this compound can pose risks to the environment. Many pesticides and herbicides fall under the regulations of the Resource Conservation and Recovery Act (RCRA) when they are discarded.[2][3] It is imperative to consult your state and local regulations, as they may have stricter requirements than federal laws.[3][4] "Clean Sweep" programs, available in many states, offer a safe and often free disposal option for pesticides and other hazardous chemicals.[3][5]

References

Personal protective equipment for handling 3-Cyclohexyl-1,1-dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, and logistical information for the handling and disposal of 3-Cyclohexyl-1,1-dimethylurea (CAS No: 31468-12-9). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound, based on established hazard classifications.

Hazard ClassificationGHS PictogramHazard StatementsPrecautionary Statements
Acute Toxicity (Oral), Category 4
alt text
H302: Harmful if swallowed.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Eye Irritation, Category 2
alt text
H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.

Recommended PPE for Handling this compound:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or GlassesMust meet ANSI Z.87.1 1989 standard.[1] A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[1]
Hand Protection Chemical-resistant glovesDisposable nitrile gloves offer short-term protection against a range of chemicals.[1] Always consult the glove manufacturer's resistance guide for specific chemical compatibility.
Body Protection Laboratory CoatA Nomex® laboratory coat with cotton clothing underneath is recommended.[1] The lab coat should be fully buttoned to cover as much skin as possible.[1]
Footwear Closed-toe shoesShoes must cover the entire foot (closed toe and heel, no holes).[1]
Respiratory Protection Respirator (if necessary)Use in a well-ventilated area. If ventilation is inadequate, a respirator is required.[1] Respirator use necessitates a formal program including medical evaluations, fit testing, and training.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Proper handling and disposal procedures are crucial to prevent contamination and ensure the safety of all laboratory personnel.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Ventilated Area prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe dispose_solid Dispose of Solid Waste cleanup_ppe->dispose_solid dispose_liquid Dispose of Liquid Waste cleanup_ppe->dispose_liquid

Caption: Workflow for handling this compound.

Detailed Experimental Protocol:

  • Preparation:

    • Before handling the compound, ensure all necessary PPE is correctly worn.

    • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Handling:

    • When weighing the solid, avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Avoid contact with skin and eyes.[2] In case of contact, follow the first aid measures outlined in the Safety Data Sheet.

    • Do not eat, drink, or smoke when using this product.[3]

  • Post-Procedure & Cleanup:

    • Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Remove and wash contaminated clothing before reuse.[2]

    • Remove PPE in the correct order to avoid cross-contamination.

  • Disposal:

    • Dispose of waste in clearly labeled, sealed containers.

    • Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

    • Do not allow the product to enter drains.

Emergency Procedures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists.[4]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[2]

By following these guidelines, researchers can safely handle this compound and maintain a secure laboratory environment. Always refer to the full Safety Data Sheet (SDS) for complete information before use.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.